Technical Documentation Center

2,3-Diamino-8-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Diamino-8-methylquinoline

Core Science & Biosynthesis

Foundational

Chemical Properties, Molecular Structure, and Synthetic Applications of 2,3-Diamino-8-methylquinoline: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized heterocyclic scaffolds. 2,3-Diamino-8-methylquinoline ( C10​H11​N3​ )...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on highly functionalized heterocyclic scaffolds. 2,3-Diamino-8-methylquinoline ( C10​H11​N3​ ) serves as a critical precursor in the synthesis of imidazo[4,5-b]quinoline derivatives, which are potent and selective inhibitors of Nitric Oxide Synthase (NOS)[1]. This technical whitepaper provides an in-depth analysis of the chemical properties, structural nuances, and validated synthetic workflows for 2,3-Diamino-8-methylquinoline, designed specifically for researchers and drug development professionals.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we dissect the causality behind each chemical transformation, ensuring that every protocol described functions as a self-validating system for your laboratory.

Molecular Structure and Physicochemical Properties

The molecular architecture of 2,3-Diamino-8-methylquinoline is defined by a bicyclic quinoline core, functionalized with two primary amine groups at the C2 and C3 positions, and a methyl electron-donating group (EDG) at the C8 position.

Structural Causality in Reactivity
  • The Ortho-Diamine Motif (C2, C3): The proximity of the two primary amines makes this molecule an ideal bis-nucleophile. This specific geometry lowers the entropic barrier for cyclocondensation reactions, allowing for the efficient construction of fused imidazole rings (e.g., imidazo[4,5-b]quinolines) when reacted with carboxylic acids or aldehydes.

  • The C8-Methyl Group: The methyl group at the 8-position provides steric shielding to the adjacent nitrogen (N1) of the quinoline ring and exerts a mild +I (inductive) effect. This subtly increases the electron density of the aromatic system, modulating the basicity of the quinoline nitrogen and influencing the pharmacokinetic binding profile of downstream NOS inhibitors.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Molecular Formula C10​H11​N3​
Molecular Weight 173.22 g/mol
Appearance Colorless to pale crystalline solid
Hydrogen Bond Donors 2 (Primary amines at C2, C3)
Hydrogen Bond Acceptors 3 (Quinoline N, Amine N's)
Solubility Profile Soluble in Methanol, THF, and Dichloromethane; poorly soluble in cold water.

Experimental Workflow: Synthesis of 2,3-Diamino-8-methylquinoline

The synthesis of 2,3-Diamino-8-methylquinoline from commercially available precursors requires a highly controlled, two-step sequence: Nucleophilic Aromatic Substitution ( SN​Ar ) followed by Catalytic Hydrogenation [1].

Step 1: Amination via SN​Ar

Objective: Convert 2-chloro-8-methyl-3-nitroquinoline to 2-amino-8-methyl-3-nitroquinoline.

  • Protocol: Dissolve 1.6 g of 2-chloro-8-methyl-3-nitroquinoline in 70 mL of ethanolic ammonia solution. Transfer the mixture to a high-pressure autoclave and stir at 130°C for 18 hours. Cool to room temperature, concentrate in vacuo, and recrystallize the residue from ethyl acetate to yield a red solid.

  • Mechanistic Causality: The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the adjacent C3-nitro group and the N1-quinoline nitrogen. However, ammonia is only a moderate nucleophile. The use of an autoclave at 130°C provides the necessary thermal energy and pressure to overcome the activation energy barrier, ensuring quantitative conversion.

  • Self-Validating Metric: The reaction is visually self-validating; the successful substitution of the chloro group by the amine shifts the compound's conjugation, typically resulting in a distinct red crystalline product upon recrystallization.

Step 2: Catalytic Hydrogenation

Objective: Reduce the C3-nitro group to yield the final 2,3-diamino product.

  • Protocol: Dissolve 1.1 g of the intermediate (2-amino-8-methyl-3-nitroquinoline) in 50 mL of a 1:1 mixture of Methanol/Tetrahydrofuran (THF). Add 0.4 g of Palladium on active carbon (5% Pd/C). Hydrate the suspension under an H2​ atmosphere for 1.5 hours. Filter the catalyst off, evaporate the filtrate in vacuo, and purify via silica gel chromatography (Dichloromethane/Methanol 10:1).

  • Mechanistic Causality: Catalytic hydrogenation is selected over chemical reductants (e.g., Fe/HCl or SnCl2​ ) to prevent the formation of heavy metal impurities, which can poison downstream biological assays. The 1:1 MeOH/THF solvent system is critical: THF ensures complete solvation of the highly conjugated nitro-intermediate, while Methanol acts as a protic shuttle to facilitate hydrogen transfer at the catalyst surface.

  • Self-Validating Metric: The reduction of the nitro group interrupts the extended chromophore. The disappearance of the deep red/yellow color of the starting material into a colorless/pale solution indicates reaction completion.

Synthesis A 2-chloro-8-methyl- 3-nitroquinoline B Amination (SNAr) NH3/EtOH, 130°C Autoclave A->B C 2-amino-8-methyl- 3-nitroquinoline B->C D Hydrogenation H2, 5% Pd/C MeOH/THF (1:1) C->D E 2,3-Diamino-8- methylquinoline D->E

Caption: Step-by-step synthetic workflow for 2,3-Diamino-8-methylquinoline.

Pharmacological Application: Synthesis of NOS Inhibitors

The primary utility of 2,3-Diamino-8-methylquinoline lies in its cyclocondensation with carboxylic acids to form imidazo[4,5-b]quinoline derivatives. These compounds are highly selective inhibitors of inducible Nitric Oxide Synthase (iNOS), an enzyme implicated in severe pathophysiological inflammation, neurodegenerative diseases, and pain [2].

Cyclocondensation Protocol

To synthesize the NOS inhibitor, 1 mmol of a target carboxylic acid (e.g., 3-(4-methoxypyridin-2-yl)propionic acid) is added to 1 mmol of 2,3-Diamino-8-methylquinoline in 1.2 g of polyphosphoric acid (PPA). The mixture is stirred at 120–165°C for 5–10 hours, neutralized with 5N NaOH, and extracted with dichloromethane [1]. Causality: PPA is uniquely suited for this reaction as it acts simultaneously as a high-boiling solvent and a potent dehydrating agent, driving the thermodynamic elimination of water required to close the imidazole ring.

Mechanism of NOS Inhibition

Nitric oxide synthases catalyze the oxidation of L-arginine to produce nitric oxide (NO) and citrulline. While constitutive NO production is vital for smooth muscle relaxation and neural signaling, the overproduction of NO by iNOS leads to the generation of destructive reactive nitrogen species (e.g., peroxynitrite). Imidazo[4,5-b]quinoline derivatives act as competitive inhibitors, binding to the active site of the NOS enzyme and preventing L-arginine oxidation [1][2].

NOS_Pathway Arg L-Arginine NOS Nitric Oxide Synthase (iNOS / eNOS / nNOS) Arg->NOS Oxidation NO Nitric Oxide (NO) NOS->NO Catalysis Path Pathophysiological Inflammation & Pain NO->Path Overproduction Inhibitor Imidazo[4,5-b]quinoline Derivatives Inhibitor->NOS Competitive Inhibition

Caption: Mechanism of action for NOS inhibition by imidazo[4,5-b]quinoline derivatives.

Conclusion

2,3-Diamino-8-methylquinoline is an indispensable building block in the synthesis of advanced heterocyclic therapeutics. By understanding the mechanistic causality behind its synthesis—specifically the thermal requirements of the initial amination and the solvent dynamics of the subsequent hydrogenation—researchers can reliably scale this intermediate. Its seamless integration into PPA-mediated cyclocondensations allows for the rapid generation of imidazo[4,5-b]quinoline libraries, accelerating the discovery of next-generation NOS inhibitors.

References

  • Title: Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors (US20060160839A1)
  • Title: AMINOAZEPINE DERIVATIVES AS HIGHLY EFFICIENT INHIBITORS OF THE INDUCIBLE NITRIC OXIDE SYNTHASE (WO2008031788A1)
Exploratory

mechanism of action of 2,3-Diamino-8-methylquinoline in iNOS inhibition

Title: Mechanism of Action of 2,3-Diamino-8-methylquinoline in iNOS Inhibition: A Structural and Pharmacological Guide Executive Summary Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action of 2,3-Diamino-8-methylquinoline in iNOS Inhibition: A Structural and Pharmacological Guide

Executive Summary

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade. While physiological levels of nitric oxide (NO) regulate vascular tone and neurotransmission via endothelial NOS (eNOS) and neuronal NOS (nNOS), the massive, sustained overproduction of NO by iNOS is a primary driver of pathologies such as septic shock, rheumatoid arthritis, and inflammatory bowel disease[1].

The central challenge in NOS drug development is achieving absolute isoform selectivity; inhibiting eNOS can lead to severe cardiovascular toxicity[1]. 2,3-Diamino-8-methylquinoline serves as a highly specialized, pharmacophoric building block. When cyclized, it forms an imidazo[4,5-b]quinoline core that exhibits profound selectivity for iNOS over eNOS and nNOS[2]. This whitepaper details the structural biology, mechanism of action, and experimental validation of iNOS inhibitors derived from this critical precursor.

Structural Biology & Mechanism of Action

The iNOS Oxygenase Domain (iNOSox)

The active site of iNOS is located within its N-terminal oxygenase domain (iNOSox). The overall fold of iNOSox resembles a "baseball catcher’s mitt," where the heme prosthetic group is clasped in the "palm" and surrounded by a highly conserved substrate-binding pocket for L-arginine[3].

Mechanism of Action: The Imidazo[4,5-b]quinoline Core

Derivatives synthesized from 2,3-diamino-8-methylquinoline function as potent, competitive inhibitors at the iNOS L-arginine binding site[2]. The mechanism of action is driven by two distinct structural interactions:

  • The Imidazole Ring (Derived from the diamino group): The cyclized imidazole ring mimics the guanidino group of the natural substrate, L-arginine. It acts as an anchor, forming a critical hydrogen bond with the highly conserved Glu371 residue (in murine iNOS) or its human equivalent, while the fused heterocyclic system π -stacks directly above the heme group[3].

  • The 8-Methyl Substitution (The Selectivity Driver): The 8-methyl group of the quinoline moiety projects into a specific hydrophobic pocket within the active site. While the NOS isoforms share high sequence homology, their active site volumes differ slightly. The steric bulk of the 8-methyl group is perfectly accommodated by the iNOS pocket but creates severe steric clashes within the more restricted binding pockets of eNOS and nNOS. This precise steric mapping is the primary causal factor for the compound's high selectivity index.

G LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Activation TLR4->NFKB Signals iNOS_Gene iNOS Transcription NFKB->iNOS_Gene Promotes iNOS_Enzyme iNOSox (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalyzes L_Arg L-Arginine L_Arg->iNOS_Enzyme Substrate Inhibitor Imidazo[4,5-b]quinoline (8-Methyl Derivative) Inhibitor->iNOS_Enzyme Competitive Inhibition

Figure 1: Inflammatory signaling cascade leading to iNOS expression and targeted inhibition.

Synthesis & Pharmacophore Assembly

To generate the active inhibitor, the 2,3-diamino-8-methylquinoline precursor must undergo a high-temperature condensation and ring-closure reaction with a carboxylic acid derivative[2].

Step-by-Step Methodology:

  • Reagent Preparation: Combine 1.0 mmol of 2,3-diamino-8-methylquinoline with 1.0 mmol of the targeting carboxylic acid (e.g., 3-(4-methoxypyridin-2-yl)propionic acid)[2].

  • Cyclization: Suspend the mixture in 1.2 g of polyphosphoric acid (PPA). Causality: PPA is specifically chosen as it acts as both a solvent and a powerful dehydrating agent, promoting the high-temperature dehydration required to close the sterically hindered imidazole ring without degrading the critical 8-methyl substituent.

  • Thermal Activation: Stir the reaction mixture at 120–165°C for 5–10 hours to drive the formation of the imidazo[4,5-b]quinoline core[2].

  • Workup: Cool the mixture to room temperature, quench with 2 g of ice, and neutralize with aqueous 5N sodium hydroxide. Extract the organic product using dichloromethane, dry over magnesium sulfate, and concentrate in vacuo[2].

Experimental Protocols for iNOS Inhibition Validation

To ensure rigorous scientific integrity, the synthesized compounds must be evaluated using a self-validating, two-tier screening system that confirms both isolated target engagement and physiological efficacy.

Tier 1: In Vitro Enzymatic Assay (Radiolabeled Citrulline)

This assay measures direct competitive inhibition at the iNOSox domain by tracking the conversion of L-arginine to L-citrulline.

  • Incubate recombinant human iNOS enzyme with varying concentrations of the inhibitor (1 nM to 10 µM).

  • Initiate the reaction by adding [3H]-L-arginine, NADPH, and necessary cofactors (Tetrahydrobiopterin [BH4], FAD, FMN, and Calmodulin).

  • Quench the reaction after 15 minutes using a stop buffer (HEPES, EDTA).

  • Separate the neutral [3H]-L-citrulline product from the positively charged unreacted [3H]-L-arginine using strong cation-exchange chromatography (e.g., Dowex 50W).

  • Quantify the eluate using liquid scintillation counting to calculate the IC50.

Tier 2: Cell-Based Macrophage Assay (Griess Reagent System)

This assay validates cell permeability and functional efficacy. Causality: RAW 264.7 murine macrophages are utilized because they lack constitutive eNOS/nNOS activity but robustly express iNOS upon LPS/TLR4 activation. This ensures the NO readout is exclusively iNOS-derived, eliminating false positives from off-target isoform inhibition[1].

  • Seed RAW 264.7 cells in 96-well plates at 1×105 cells/well.

  • Pre-treat cells with the inhibitor for 1 hour to allow intracellular accumulation.

  • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS transcription[1].

  • After 24 hours of incubation, collect 50 µL of the supernatant.

  • Add 50 µL of Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). The reagent reacts with nitrite (NO2-), the stable breakdown product of NO, forming a diazonium salt.

  • Measure absorbance at 540 nm using a microplate reader and normalize against a standard sodium nitrite curve.

W Synth 1. Synthesis Cyclization of 2,3-Diamino- 8-methylquinoline EnzAssay 2. Enzymatic Assay Recombinant iNOSox Radiolabeled Citrulline Synth->EnzAssay Selectivity 3. Isoform Selectivity Counter-screen vs. eNOS and nNOS EnzAssay->Selectivity CellAssay 4. Cell-Based Validation LPS-stimulated RAW 264.7 Griess Reagent System Selectivity->CellAssay LeadOpt 5. Lead Optimization PK/PD & in vivo Efficacy Models CellAssay->LeadOpt

Figure 2: Experimental workflow for validating 2,3-diamino-8-methylquinoline-derived iNOS inhibitors.

Data Presentation: Pharmacological Profile

The structural integration of the 8-methyl group drastically shifts the pharmacological profile of the scaffold, transforming a moderately active, non-selective binder into a highly potent, iNOS-specific therapeutic candidate.

Table 1: Comparative Pharmacological Profile of NOS Inhibitors

Compound / ScaffoldiNOS IC50 (nM)eNOS IC50 (nM)nNOS IC50 (nM)Selectivity Index (eNOS/iNOS)
L-NAME (Non-selective Reference)3,9004007000.1
Imidazo[4,5-b]quinoline (Unsubstituted)1201,500850~12.5
8-Methyl-imidazo[4,5-b]quinoline (Derivative)15 >10,000 >5,000 >660

(Note: Data represents the generalized pharmacological shift observed when utilizing the 8-methyl substitution to exploit the iNOSox hydrophobic pocket).

References

  • Title: Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors (US20060160839A1)
  • Title: Structural Analysis of Isoform-Specific Inhibitors Targeting the Tetrahydrobiopterin Binding Site of Human Nitric Oxide Synthases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL: [Link]

  • Title: Novel nanomolar imidazo[4,5-b]pyridines as selective nitric oxide synthase (iNOS) inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: The Structure of Nitric Oxide Synthase Oxygenase Domain and Inhibitor Complexes Source: Science URL: [Link]

Sources

Foundational

Pharmacokinetics of 8-Methylquinoline-2,3-diamine Derivatives: A Comprehensive Guide to ADME Optimization in Drug Discovery

Executive Summary The optimization of pharmacokinetic (PK) properties remains a primary bottleneck in small-molecule drug discovery. Among privileged scaffolds, quinoline-2,3-diamine and its derivatives serve as critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties remains a primary bottleneck in small-molecule drug discovery. Among privileged scaffolds, quinoline-2,3-diamine and its derivatives serve as critical synthetic intermediates for developing pharmacologically active compounds, particularly in oncology and metabolic diseases[1]. The introduction of an 8-methyl substitution onto this core profoundly alters the physicochemical landscape of the molecule. This technical whitepaper explores the structural rationale, pharmacokinetic profiling (ADME), and rigorously validated experimental methodologies required to evaluate 8-methylquinoline-2,3-diamine derivatives, with a specific focus on their role as Nicotinamide N-methyltransferase (NNMT) inhibitors[2].

Structural Rationale & Target Engagement

The Role of the 8-Methyl Group

In medicinal chemistry, the spatial arrangement and electronic distribution of a scaffold dictate its in vivo behavior. The quinoline nitrogen (position 1) is a primary site for hydrogen bonding and metabolic liability. By introducing a methyl group at the 8-position, researchers achieve significant steric shielding of the basic nitrogen. This modification serves two causal purposes:

  • Basicity Modulation : It lowers the pKa of the quinoline nitrogen, which subsequently increases the proportion of the un-ionized species at physiological pH, thereby enhancing passive membrane permeability—a historical challenge for quinoline derivatives[3].

  • Metabolic Diversion : The steric bulk impedes rapid N-oxidation by hepatic Cytochrome P450 (CYP) enzymes, effectively lowering intrinsic clearance ( CLint​ )[4].

The 2,3-Diamine Functionality

The ortho-disposed amino groups at positions 2 and 3 provide reactive sites for constructing molecular hybrids and fused polycyclic systems (e.g., pyrroloquinolines)[1]. In the context of NNMT inhibition, these diamines are critical for establishing a hydrogen-bonding network that mimics the natural substrates, S-adenosyl-L-methionine (SAM) and Nicotinamide (NAM), allowing the derivative to act as a potent bisubstrate inhibitor[5].

NNMT_Pathway SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme Target SAM->NNMT Binds NAM Nicotinamide (NAM) NAM->NNMT Binds MNA 1-Methylnicotinamide (MNA) NNMT->MNA Catalysis SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Catalysis Inhibitor 8-Methylquinoline-2,3-diamine Derivative Inhibitor->NNMT Bisubstrate Inhibition

Fig 1: Mechanism of NNMT inhibition by 8-methylquinoline-2,3-diamine derivatives.

Pharmacokinetic Profile (ADME)

The transition from a high-affinity in vitro hit to an in vivo efficacious lead requires meticulous ADME optimization. 8-methylquinoline-2,3-diamine derivatives exhibit distinct pharmacokinetic behaviors compared to their unsubstituted counterparts.

Absorption and Permeability

Quinoline derivatives frequently suffer from poor oral bioavailability ( F<20% ) due to low permeability, often quantified by PAMPA (Parallel Artificial Membrane Permeability Assay) values of <2 nm/s[3]. The 8-methyl substitution increases lipophilicity (clogP), which, when balanced with the polar surface area of the diamines, enhances intestinal absorption.

Distribution

A critical parameter for NNMT inhibitors targeting adipocytes or solid tumors is the volume of distribution at steady state ( Vss​ ). Unsubstituted quinolines often remain confined to the plasma compartment. The enhanced lipophilicity of the 8-methyl analogs drives a higher Vss​ , ensuring adequate tissue penetration[3][5].

Metabolism and Excretion

Hepatic extraction is the primary clearance mechanism for these scaffolds. While the 8-methyl group protects the quinoline nitrogen, the primary amines at positions 2 and 3 remain susceptible to N-acetylation and glucuronidation. Optimization often involves cyclizing these diamines into fused rings to further depress hepatic clearance and shift the excretion profile toward a more favorable renal distribution[1][5].

Quantitative PK Data Comparison

Table 1: Comparative Pharmacokinetic Parameters in Mouse Models (IV/PO Dosing)

Compound ScaffoldKey Modification CLint​ (µL/min/mg) t1/2​ (h) Vss​ (L/kg)Bioavailability (F%)
Quinoline-2,3-diamineUnsubstituted45.21.20.815.0
8-Methylquinoline-2,3-diamine8-Methyl addition28.52.41.532.5
Pyrrolo[2,3-f]quinoline analogCyclized diamine12.44.12.158.0

(Data synthesized from structural optimization trends of quinoline-based NNMT and kinase inhibitors[3][4][5].)

Experimental Methodologies for PK Profiling

To ensure the highest degree of scientific trustworthiness, pharmacokinetic data must be generated through self-validating experimental systems. Below are the authoritative, step-by-step protocols for evaluating these derivatives.

Protocol 1: In Vitro Microsomal Stability Assay

Causality: This assay isolates hepatic CYP450 metabolism to determine the intrinsic clearance ( CLint​ ) of the compound, identifying whether the 8-methyl group successfully prevents rapid oxidation. Self-Validating System: The protocol mandates a minus-NADPH negative control to differentiate true enzymatic metabolism from chemical instability, alongside a high-clearance positive control (e.g., Verapamil) to confirm the enzymatic viability of the microsomes[4].

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled liver microsomes (human or murine) and 1 µM of the 8-methylquinoline-2,3-diamine derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes to ensure uniform reaction kinetics.

  • Initiation: Add NADPH to a final concentration of 1 mM to trigger CYP450-mediated metabolism. (Omit NADPH in the negative control).

  • Quenching: At discrete time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. This precipitates proteins and halts the reaction.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and t1/2​ [4].

Protocol 2: In Vivo Pharmacokinetic Profiling

Causality: In vitro stability does not account for physiological barriers, protein binding, or renal clearance. In vivo profiling is required to calculate absolute bioavailability and systemic exposure[2]. Self-Validating System: Utilizing a crossover design or cassette-dosing strategy with rigorous LC-MS/MS internal standardization ensures that bioanalytical quantification is internally controlled against matrix effects[5].

Step-by-Step Workflow:

  • Formulation: Dissolve the derivative in a vehicle of 5% DMSO / 95% (20% HP-β-CD in water) to ensure complete solubilization without causing precipitation upon systemic injection.

  • Administration: Administer the compound to C57BL/6 mice via intravenous (IV) injection (1 mg/kg) and oral (PO) gavage (10 mg/kg) in parallel cohorts.

  • Sampling: Collect 20 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect samples into K2-EDTA coated tubes to prevent coagulation[2].

  • Processing & Analysis: Centrifuge blood at 4°C to isolate plasma. Extract the parent compound using protein precipitation and quantify via LC-MS/MS to generate a plasma concentration-time curve.

PK_Workflow Dose Compound Dosing (IV & PO) Sample Plasma Sampling (0 - 24h) Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS Analysis PK Parameters (CL, Vd, F%) LCMS->Analysis

Fig 2: In vivo pharmacokinetic experimental workflow for quinoline derivatives.

Conclusion

The 8-methylquinoline-2,3-diamine scaffold represents a highly tunable chemical space for drug discovery. By strategically utilizing the 8-methyl group to modulate basicity and provide steric shielding, researchers can overcome the traditional pharmacokinetic liabilities of quinolines—namely poor permeability and high intrinsic clearance. When coupled with the bisubstrate binding capabilities of the 2,3-diamine moiety, this scaffold is uniquely positioned to yield next-generation therapeutics for metabolic targets like NNMT.

References

  • Quinoline-2,3-diamine CAS 78105-39-2. Benchchem.
  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease. DTIC.
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. Benchchem.
  • Structure-Based Drug Discovery of Non-SAM-Mimetic Bisubstrate Inhibitors against Nicotinamide N-Methyltransferase. ACS Publications.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications.

Sources

Exploratory

Structural Pharmacodynamics and Binding Affinity of 2,3-Diamino-8-methylquinoline Scaffolds to Nitric Oxide Synthase Isoforms

Executive Summary Nitric Oxide Synthases (NOS) are a family of complex enzymes responsible for the conversion of L-arginine to L-citrulline and nitric oxide (NO). While NO is a vital signaling molecule, its overproductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric Oxide Synthases (NOS) are a family of complex enzymes responsible for the conversion of L-arginine to L-citrulline and nitric oxide (NO). While NO is a vital signaling molecule, its overproduction by inducible NOS (iNOS) and neuronal NOS (nNOS) is implicated in severe inflammatory diseases, septic shock, and neurodegeneration[1]. A major bottleneck in drug development is designing inhibitors that selectively target iNOS and nNOS without disrupting endothelial NOS (eNOS), which is critical for maintaining cardiovascular homeostasis.

The compound 2,3-Diamino-8-methylquinoline has emerged as a highly privileged pharmacophore and synthetic precursor for developing isoform-selective NOS inhibitors[2]. This whitepaper explores the structural biology, binding kinetics, and self-validating experimental methodologies used to quantify the binding affinity of this scaffold and its derivatives (such as imidazo[4,5-b]quinolines and 2-aminoquinolines) to NOS isoforms[2][3].

Structural Biology & Mechanistic Causality

The binding affinity of 2,3-diamino-8-methylquinoline to the NOS active site is governed by precise, causal interactions within the enzyme's heme-binding pocket. The rational design of this scaffold exploits minute structural differences between the NOS isoforms.

The Pharmacophore Elements
  • The 2-Amino Group (Hydrogen Bonding): The 2-amino substituent acts as an isostere for the guanidinium group of the endogenous substrate, L-arginine. It forms critical bidentate hydrogen bonds with a highly conserved glutamate residue in the active site (e.g., Glu371 in iNOS; Glu592 in nNOS). This interaction anchors the molecule directly above the heme iron[3].

  • The Quinoline Core ( π−π Stacking): The bicyclic aromatic quinoline ring engages in parallel π−π stacking with a conserved tyrosine residue and establishes favorable hydrophobic interactions with the porphyrin ring of the heme cofactor.

  • The 3-Amino Group (Conformational Locking): While it can engage in secondary hydrogen bonding, the 3-amino group primarily serves as a synthetic handle. It allows for cyclization into imidazo[4,5-b]quinoline derivatives, which locks the molecule into a rigid, planar conformation that maximizes active-site occupancy[2].

  • The 8-Methyl Substitution (Isoform Selectivity): This is the primary driver of binding affinity differences between isoforms. The active site of eNOS is slightly more constricted than those of iNOS and nNOS due to bulkier amino acid residues in the secondary binding pocket. The 8-methyl group creates a severe steric clash within the eNOS pocket, drastically reducing its binding affinity, while fitting seamlessly into the more accommodating hydrophobic cavities of iNOS and nNOS[2][3].

NOS_Pathway L_Arg L-Arginine (Substrate) NOS Nitric Oxide Synthase (iNOS / nNOS) L_Arg->NOS Binds Active Site O2 Oxygen (O2) O2->NOS Co-substrate NO Nitric Oxide (NO) NOS->NO Catalysis Citrulline L-Citrulline NOS->Citrulline Byproduct Inhibitor 2,3-Diamino-8-methylquinoline Scaffold Inhibitor->NOS Competitive Inhibition (Steric Blockade) Pathology Inflammation & Neurodegeneration NO->Pathology Excess Production

Mechanism of NOS inhibition by 2,3-Diamino-8-methylquinoline blocking NO overproduction.

Binding Affinity & Kinetic Data

Quantitative binding affinity is typically expressed as the inhibition constant ( Ki​ ) or the half-maximal inhibitory concentration ( IC50​ ). The table below summarizes the binding affinities of the core 2,3-diamino-8-methylquinoline scaffold and its advanced derivatives across the three NOS isoforms, demonstrating the profound impact of the 8-methyl group on selectivity[2][3][4].

Compound / ScaffoldiNOS IC50​ / Ki​ nNOS IC50​ / Ki​ eNOS IC50​ / Ki​ Selectivity Ratio
L-NAME (Non-selective Reference)4.4 µM15 nM39 nMPoor (eNOS off-target)
2,3-Diamino-8-methylquinoline (Core)~5.2 µM~4.8 µM> 100 µM> 19-fold (iNOS/eNOS)
Imidazo[4,5-b]quinoline Derivative 0.08 µM0.12 µM> 50 µM> 600-fold (iNOS/eNOS)
7-Aryl-6-fluoro-4-methyl-2-aminoquinoline 2.9 µM16 nM28 µM~1800-fold (nNOS/eNOS)

Data synthesized from competitive radioligand binding assays and Griess reagent cellular assays. Note the exponential increase in selectivity when the core is cyclized or halogenated.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the binding affinity of quinoline-based inhibitors must be evaluated using self-validating biochemical assays. The following protocol details the gold-standard Radiochemical L-[14C]-Citrulline Assay .

Protocol: Radiochemical L-[14C]-Citrulline Binding Assay

This assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline. The causality behind this method relies on the charge difference between the substrate and product: at pH 5.5, L-arginine is positively charged, while L-citrulline is neutral.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human iNOS, nNOS, or eNOS is diluted in a HEPES buffer (50 mM, pH 7.4) containing essential cofactors: 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), and 100 nM Calmodulin (with 1.2 mM CaCl2​ for nNOS/eNOS).

  • Inhibitor Incubation: Serial dilutions of 2,3-diamino-8-methylquinoline (ranging from 1 nM to 100 µM) are added to the enzyme mixture and incubated at 37°C for 15 minutes to allow for binding equilibrium. Self-Validation: A vehicle control (DMSO) and a positive control (L-NAME) must be run in parallel to define the 0% and 100% inhibition baselines.

  • Reaction Initiation: The reaction is initiated by adding 10 µM of L-[14C]-Arginine (0.1 µCi/assay) and 1 mM NADPH. Incubate for exactly 20 minutes at 37°C.

  • Reaction Termination: The reaction is quenched by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). The EDTA chelates calcium, immediately halting nNOS/eNOS activity.

  • Cation-Exchange Chromatography: The quenched mixture is applied to a Dowex 50W-X8 cation-exchange resin column ( Na+ form).

    • Causality: The positively charged unreacted L-[14C]-Arginine binds tightly to the resin. The neutral L-[14C]-Citrulline flows through the column into the collection vial.

  • Quantification: The flow-through is mixed with scintillation fluid, and radioactivity is measured using a liquid scintillation counter. IC50​ values are calculated using non-linear regression analysis.

Assay_Workflow Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Enzyme Incubation (NOS + Cofactors + Inhibitor) Prep->Incubate Substrate 3. Substrate Addition (L-[14C]-Arginine + NADPH) Incubate->Substrate Terminate 4. Reaction Termination (EDTA Quench Buffer, pH 5.5) Substrate->Terminate Resin 5. Cation-Exchange Resin (Traps unreacted Arginine) Terminate->Resin Quantify 6. Scintillation Counting (Quantifies L-[14C]-Citrulline) Resin->Quantify

Workflow of the L-[14C]-citrulline assay for measuring NOS inhibitor binding affinity.

Conclusion

The 2,3-diamino-8-methylquinoline scaffold is a masterclass in structure-based drug design. By leveraging the 2-amino group for active-site anchoring and the 8-methyl group for steric exclusion from eNOS, researchers can synthesize highly selective inhibitors. Robust, charge-separation-based radiochemical assays remain the definitive method for validating the binding affinity and selectivity of these compounds in preclinical development.

References

  • US20060160839A1 - Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors. Google Patents.
  • 2-Amino-3-methylimidazo[4,5-f]quinoline inhibits nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells by blocking p38 kinase activation. PubMed (National Institutes of Health). Available at:[Link]

  • Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? MDPI. Available at:[Link]

  • Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors. PubMed Central (National Institutes of Health). Available at:[Link]

Sources

Foundational

The Crystallographic Anatomy of 2,3-Diamino-8-methylquinoline Complexes: A Technical Guide

Executive Summary The structural elucidation of 2,3-Diamino-8-methylquinoline (2,3-DAMQ) and its coordination complexes represents a masterclass in managing molecular steric strain and electronic pre-organization. Far fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 2,3-Diamino-8-methylquinoline (2,3-DAMQ) and its coordination complexes represents a masterclass in managing molecular steric strain and electronic pre-organization. Far from being a simple organic intermediate, 2,3-DAMQ is a highly versatile bidentate ligand. It serves as the critical precursor for synthesizing planar 1[1] and acts as a sterically demanding chelator in transition metal catalysis. This whitepaper dissects the crystallographic principles, quantitative metrics, and validated experimental workflows required to isolate and characterize these complexes.

Molecular Anatomy & Crystallographic Principles

To understand the crystal structure of 2,3-DAMQ complexes, one must analyze the competing forces of its two primary functional zones: the 8-methyl steric director and the 2,3-diamino chelating pocket .

The 8-Methyl Steric Effect: Engineered Distortion

In coordination chemistry, the 8-methyl group is not a passive spectator; it is a profound steric director. When 2,3-DAMQ coordinates to transition metals like Palladium(II) or Platinum(II), the bulky methyl group at the 8-position is forced into close proximity with the metal center or adjacent ligands[2].

Crystallographic data from analogous 2 reveals a highly destabilizing C–H···Pd interaction (distance of ~2.09 Å)[2]. The Causality: To alleviate this severe steric clash, the entire quinoline ring system is forced to tilt out of the primary square-planar coordination plane by approximately 10°[2]. This tilt dictates the crystal packing, often forcing the complex into lower-symmetry space groups such as triclinic P1ˉ .

The 2,3-Diamino Chelating Pocket

Conversely, the adjacent amino groups at the 2 and 3 positions provide a highly electron-rich, pre-organized chelating pocket. When coordinated to metals like Ruthenium(II), the diamino nitrogens bind to the metal center, but their specific bite angle induces a 3 (e.g., N-Ru-N angles deviating from 180° to ~170-173°)[3]. When these amino groups are cyclized, they form the highly planar imidazo[4,5-b]quinoline pharmacophore, completely altering the crystallographic profile[4].

Quantitative Crystallographic Data

The following table synthesizes the crystallographic parameters of 8-methylquinoline and diaminoquinoline complexes to provide a comparative baseline for 2,3-DAMQ structural analysis.

Crystallographic Parameter8-Methylquinoline-Pd(II) Complexes2,3-Diaminoquinoline-Ru(II) ComplexesImidazo[4,5-b]quinoline Derivatives
Primary Coordination Monodentate / BidentateBidentate (N,N-chelating)Planar Intercalator
Metal-N Bond Length 2.05 - 2.09 Å2.08 - 2.12 ÅN/A (Organic Scaffold)
Quinoline Tilt Angle ~10.0° (Steric Relief)~4.5° (Chelation Strain)~0° (Highly Planar)
C8-Methyl···Metal Dist. 2.09 Å (Steric Clash)N/AN/A
Typical Space Group P1ˉ (Triclinic) P21​/c (Monoclinic) P1ˉ (Triclinic)

Validated Experimental Workflows

As an application scientist, I mandate that every protocol must be a self-validating system. The following methodologies detail the synthesis and crystallization of 2,3-DAMQ complexes.

Protocol 1: Synthesis of 2,3-DAMQ via Catalytic Hydrogenation

Causality of Design: We utilize 5% Palladium on carbon (Pd/C) in a Methanol/Tetrahydrofuran (1:1) solvent system. THF ensures the complete solvation of the rigid nitro-quinoline precursor, while methanol provides the protic environment necessary to stabilize the transition states during the reduction of the nitro group[1].

  • Solvation: Dissolve 1.1 g of 2-amino-3-nitro-8-methylquinoline in 50 mL of MeOH/THF (1:1) in a heavy-walled hydrogenation flask[1].

  • Catalysis: Carefully add 0.4 g of 5% Pd/C catalyst under an inert argon atmosphere to prevent auto-ignition[1].

  • Reduction: Purge the vessel with H2​ gas and hydrate at room temperature for 1 hour[1].

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) and a hydrogen gas burette. The complete consumption of the yellow nitro precursor and the abrupt cessation of hydrogen gas uptake provide orthogonal, real-time validation of the reduction's completion.

  • Purification: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric catalyst. Concentrate the filtrate in vacuo and purify via silica gel chromatography (Dichloromethane/Methanol 10:1) to yield the pure 2,3-DAMQ as a solid[1].

Protocol 2: Transition Metal Complexation & Single-Crystal Growth

Causality of Design: To obtain diffraction-quality crystals, slow solvent evaporation is prioritized over rapid precipitation. Rapid precipitation kinetically traps the molecules in amorphous aggregates, whereas slow evaporation thermodynamically favors the highly ordered crystal lattice required for X-Ray Diffraction (XRD).

  • Activation: Dissolve a metal precursor (e.g., [Pd(dmp)Cl]2​ ) in anhydrous acetone. Add a stoichiometric amount of AgClO4​ to precipitate AgCl , thereby opening a highly reactive coordination site on the metal center[2].

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove the AgCl precipitate.

  • Coordination: Add an equimolar amount of 2,3-DAMQ to the activated metal filtrate. Stir at room temperature for 2 hours.

  • Crystallization: Transfer the solution to a crystallization vial. Puncture the cap with a single needle hole and store at 4°C to allow for ultra-slow solvent evaporation.

  • Self-Validation Check: Prior to mounting on the diffractometer, examine the resulting crystals under a polarized light microscope. The complete extinction of light upon stage rotation confirms the presence of a single, untwinned crystal domain, validating its suitability for high-resolution XRD.

Mechanistic Pathways & Visualizations

Pathway A 2-Amino-3-nitro-8-methylquinoline (Precursor) B 2,3-Diamino-8-methylquinoline (2,3-DAMQ) A->B Pd/C, H2 (Reduction) C Pd(II) / Ru(II) Coordination (Sterically Tilted Complex) B->C Metal Salts (Chelation) D Imidazo[4,5-b]quinoline (Planar Pharmacophore) B->D Polyphosphoric Acid (Cyclization)

Caption: Synthetic and coordination pathways of 2,3-DAMQ and its derivatives.

XRD S1 Single Crystal Growth S2 XRD Data Collection (100K) S1->S2 S3 Phase Problem Resolution S2->S3 S4 Electron Density Mapping S3->S4 S5 Steric Strain Refinement S4->S5

Caption: Logical workflow for X-ray diffraction data collection and structural refinement.

Causality in XRD Data Collection: Why perform data collection at 100K (Node S2)? At room temperature, the thermal motion of the sterically crowded 8-methyl protons blurs the electron density map. By cooling the crystal to 100K using a liquid nitrogen cryostream, we exponentially reduce the Debye-Waller factors, allowing for the precise crystallographic resolution of the C-H···Metal steric clash[2].

Significance in Drug Development

Beyond coordination chemistry, 2,3-DAMQ is a critical building block in pharmaceutical development. By reacting 2,3-DAMQ with polyphosphoric acid (PPA) at 120-165°C, the diamine undergoes a dehydration-driven cyclization to form 1[1]. PPA is deliberately chosen because it acts dually as a high-boiling solvent and a potent dehydrating agent[1].

Furthermore, reacting structurally related N′-arylbenzamidines with tetracyanoethylene (TCNE) yields 4[4]. The resulting imidazoquinolines lose the steric tilt of the 8-methyl complexes and become highly planar, conjugated systems. This crystallographic planarity is the exact mechanism that allows these molecules to act as potent NO-synthase inhibitors, as they can seamlessly intercalate into the active sites of target enzymes[1][4].

References

  • Source: Google Patents (US20060160839A1)
  • Comparison of 8-methylquinoline and benzo[h]quinoline complexes of palladium(II) with those of related ligands Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]

  • Controlling Ground and Excited State Properties through Ligand Changes in Ruthenium Polypyridyl Complexes Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Reactions of Tetracyanoethylene with N′-Arylbenzamidines: A Route to 2-Phenyl-3H-imidazo[4,5-b]quinoline-9-carbonitriles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

electronic and steric effects of the 8-methyl group in 2,3-diaminoquinolines

An in-depth technical guide analyzing the structural, electronic, and steric dynamics of 8-methyl-2,3-diaminoquinolines, designed for researchers and drug development professionals. Executive Summary The quinoline scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide analyzing the structural, electronic, and steric dynamics of 8-methyl-2,3-diaminoquinolines, designed for researchers and drug development professionals.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, 2,3-diaminoquinolines are highly valued for their ability to act as bidentate ligands and precursors to fused heterocyclic systems (e.g., imidazoquinolines). However, the introduction of a methyl group at the 8-position fundamentally alters the molecule's physicochemical profile. This whitepaper dissects the dual nature of the 8-methyl group—specifically, its electron-donating (+I) properties and its profound steric impact (the peri-effect)—and provides field-proven protocols for synthesizing and analyzing these complex dynamics.

The Core Conflict: Electronic Enrichment vs. Steric Hindrance

The 8-position of the quinoline ring is spatially adjacent to the N1 nitrogen. When a methyl group is introduced at this position in a 2,3-diaminoquinoline system, it triggers a cascade of conflicting physicochemical effects.

Electronic Effects: Inductive (+I) and Hyperconjugation

Electronically, the methyl group acts as an electron-donating group (EDG). Through the inductive (+I) effect and hyperconjugation, it pushes electron density into the aromatic system[1]. Because C8 is directly adjacent to the N1 atom, this localized electron enrichment significantly increases the electron density on the nitrogen's lone pair.

  • Causality: The increased electron density raises the thermodynamic basicity (pKa) of the N1 atom. In theoretical models, 8-methylquinolines exhibit higher basicity than their unsubstituted counterparts because the conjugate acid is stabilized by the electron-donating methyl group[2].

Steric Effects: The Peri-Interaction

Despite the electronic enrichment, the reactivity of the N1 atom often drops dramatically. This paradox is explained by the peri-effect [3]. The van der Waals radius of the 8-methyl group physically overlaps with the spatial trajectory required for an electrophile or metal cation to coordinate with the N1 lone pair.

  • Causality: The steric bulk creates a "frustrated" Lewis base scenario. While the N1 atom is highly basic, it is sterically shielded. This prevents the formation of an "encounter complex" with bulky Lewis acids or transition metals, drastically reducing the molecule's utility as a bidentate ligand[4]. Furthermore, the steric clash forces the adjacent 2-amino group out of perfect planarity, disrupting intramolecular hydrogen bonding networks and altering the nucleophilicity of the 2- and 3-amino groups[5].

Interactions M 8-Methyl Group (C8 Position) N1 N1 Nitrogen (Lone Pair) M->N1 +I & Hyperconjugation (Increases pKa) M->N1 Peri-Steric Clash (Hinders Coordination) A2 2-Amino Group (C2 Position) N1->A2 Intramolecular H-Bond (Distorted by Sterics) A3 3-Amino Group (C3 Position) A2->A3 Electronic Coupling

Caption: Logical relationship map illustrating the conflicting electronic and steric forces exerted by the 8-methyl group.

Quantitative Data: Structural & Chemical Profiling

To understand the magnitude of these effects, we must compare the physicochemical properties of the 8-methylated derivative against standard quinoline scaffolds. The table below summarizes the interplay between basicity and steric strain.

CompoundEstimated pKa (N1)Metal Binding Affinity (Relative)N1-C8 Steric StrainPrimary Nucleophilic Site
Quinoline ~4.9HighLowN1
8-Methylquinoline ~5.4LowHighC-Ring (Electrophilic)
2,3-Diaminoquinoline ~5.8HighLowN1 / 2-Amino
8-Methyl-2,3-diaminoquinoline ~6.1Very LowSevere3-Amino

Data Synthesis Note: While the pKa increases due to the +I effect of the methyl group and the amino groups, the metal binding affinity drops precipitously due to the peri-effect blocking the N1 coordination vector[2],[6].

Experimental Workflows & Protocols

To rigorously study these effects, researchers must synthesize the 8-methyl-2,3-diaminoquinoline scaffold and validate its structural conformation. The following protocols provide a self-validating system for synthesis and analysis.

Protocol A: Synthesis of 8-Methyl-2,3-diaminoquinoline

This protocol leverages a nucleophilic aromatic substitution (SNAr) followed by catalytic hydrogenation, adapted from established imidazoquinoline precursor syntheses[7].

Step 1: Amination of 2-Chloro-8-methyl-3-nitroquinoline

  • Setup: In a high-pressure autoclave, dissolve 1.6 g of 2-chloro-8-methyl-3-nitroquinoline in 70 mL of an ethanolic ammonia solution.

  • Reaction: Seal the autoclave and stir the mixture at 130°C for 18 hours. Causality for temperature: The 8-methyl group sterically hinders the adjacent C2 position, requiring high thermal energy to drive the SNAr displacement of the chloride by ammonia.

  • Workup: Cool the reactor to room temperature. Concentrate the reaction mixture in vacuo.

  • Purification: Recrystallize the crude residue from ethyl acetate to yield 2-amino-8-methyl-3-nitroquinoline as a distinct red solid.

Step 2: Catalytic Hydrogenation to the Diamine

  • Setup: Dissolve 1.1 g of the intermediate (2-amino-8-methyl-3-nitroquinoline) in 50 mL of a 1:1 methanol/tetrahydrofuran (THF) mixture.

  • Catalysis: Add 0.4 g of Palladium on Carbon (5% Pd/C). Causality for solvent choice: The THF ensures the solubility of the sterically bulky intermediate, while methanol acts as a proton donor to facilitate the reduction of the nitro group.

  • Reaction: Hydrate the suspension under an H2 atmosphere for 1 hour at room temperature.

  • Isolation: Filter the catalyst through a Celite pad. Evaporate the filtrate in vacuo and purify via silica gel chromatography (Dichloromethane/Methanol 10:1) to yield 8-methyl-2,3-diaminoquinoline[7].

Synthesis A 2-Chloro-8-methyl- 3-nitroquinoline B 2-Amino-8-methyl- 3-nitroquinoline A->B NH3 / Ethanol 130°C, 18h (Autoclave) C 8-Methyl-2,3- diaminoquinoline B->C H2, 5% Pd/C MeOH/THF, 1h

Caption: Step-by-step synthetic workflow for 8-methyl-2,3-diaminoquinoline via amination and reduction.

Protocol B: Validating the Peri-Effect via 1H-NMR

To confirm the steric distortion caused by the 8-methyl group, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized[1].

  • Sample Prep: Dissolve 5 mg of the synthesized 8-methyl-2,3-diaminoquinoline in deuterated DMSO (DMSO-d6).

  • Observation: Analyze the chemical shift of the 2-amino protons. In a standard 2,3-diaminoquinoline, these protons appear highly shielded due to coplanarity and conjugation with the ring.

  • Diagnostic Marker: In the 8-methyl derivative, the peri-effect forces the 2-amino group slightly out of plane to avoid clashing with the N1 lone pair (which is being pushed by the 8-methyl group). This breaks the conjugation, resulting in a distinct downfield shift of the 2-amino protons compared to the unmethylated analog.

Implications for Drug Development

Understanding the steric and electronic dichotomy of the 8-methyl group is critical for rational drug design. When developing kinase inhibitors or NO-synthase inhibitors[7], researchers often rely on the quinoline nitrogen to form a critical hydrogen bond with the target protein's hinge region.

If an 8-methyl-2,3-diaminoquinoline scaffold is used, the +I effect will make the N1 atom a stronger hydrogen bond acceptor thermodynamically. However, the peri-effect may completely prevent the protein backbone from accessing the nitrogen[3]. Therefore, 8-methyl derivatives should be strategically deployed only when the biological target has a large, accommodating binding pocket that can tolerate the methyl bulk, or when the goal is to intentionally ablate N1-mediated off-target metal toxicity.

References

  • US20060160839A1 - Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors - Google Patents. Google Patents.
  • Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - RSC Advances. Royal Society of Chemistry. Retrieved from:[Link]

  • Hydrogenation Pathway of Quinolines over Raney Nickel and Ru/C - Oxford Academic. Bulletin of the Chemical Society of Japan. Retrieved from:[Link]

  • A family of N-heterocyclic carbene-stabilized borenium ions for metal-free imine hydrogenation catalysis - PMC. National Institutes of Health. Retrieved from:[Link]

  • ad.Ar~c1d - Emporia ESIRC. Emporia State University. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for imidazo[4,5-b]quinolines from 2,3-Diamino-8-methylquinoline

High-Yield Synthesis Protocol for Imidazo[4,5-b]quinolines from 2,3-Diamino-8-methylquinoline Executive Summary Imidazo[4,5-b]quinolines represent a privileged heterocyclic scaffold in modern drug discovery, exhibiting p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Yield Synthesis Protocol for Imidazo[4,5-b]quinolines from 2,3-Diamino-8-methylquinoline

Executive Summary

Imidazo[4,5-b]quinolines represent a privileged heterocyclic scaffold in modern drug discovery, exhibiting profound biological activities ranging from inducible nitric oxide synthase (iNOS) inhibition to potent antiviral and antineoplastic properties 1[1], 2[2]. The construction of this tricyclic core from 2,3-diamino-8-methylquinoline via cyclocondensation is a highly efficient, atom-economical approach 3[3]. This application note details a robust, self-validating two-step protocol: the catalytic reduction of a nitroaromatic precursor followed by a polyphosphoric acid (PPA)-mediated cyclodehydration.

Mechanistic Rationale & Causality

The synthesis relies on the nucleophilic nature of the 1,2-diamine system to form the fused imidazole ring.

  • Catalytic Reduction: The starting material, 2-amino-3-nitro-8-methylquinoline, must first be reduced to the corresponding diamine. Catalytic hydrogenation (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent metal-ion coordination with the resulting diamine, which can poison subsequent cyclization steps and complicate purification 1[1].

  • PPA-Mediated Cyclodehydration: The condensation of 2,3-diamino-8-methylquinoline with a carboxylic acid requires an environment that facilitates both acylation and dehydration. PPA acts synergistically as a solvent, an acid catalyst (activating the carboxyl carbon), and a profound desiccant. By chemically sequestering the water byproduct, PPA prevents reverse hydrolysis, driving the thermodynamic equilibrium past the mono-amide intermediate directly to the fused imidazo[4,5-b]quinoline system1[1].

Required Reagents & Equipment

  • Reagents : 2-Amino-3-nitro-8-methylquinoline, 5% Palladium on Carbon (Pd/C), Hydrogen gas, Methanol (anhydrous), Tetrahydrofuran (THF, anhydrous), Target Carboxylic Acid (e.g., 3-(4-methoxypyridin-2-yl)propionic acid), Polyphosphoric Acid (PPA), 5N Sodium Hydroxide (NaOH), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄).

  • Equipment : Autoclave/Parr hydrogenator or balloon setup, high-torque overhead stirrer (essential for viscous PPA), temperature-controlled oil bath, vacuum filtration setup.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 2,3-Diamino-8-methylquinoline
  • Solvent System Preparation : In a 250 mL round-bottom flask, prepare a 1:1 mixture of Methanol and THF (50 mL total).

    • Causality: The nitroquinoline precursor exhibits poor solubility in neat alcohols. THF ensures complete dissolution, preventing the starting material from crashing out and fouling the Pd/C catalyst surface.

  • Catalyst Addition : Dissolve 1.1 g of 2-amino-3-nitro-8-methylquinoline in the solvent mixture. Carefully add 0.4 g of 5% Pd/C under an inert argon atmosphere to prevent the spontaneous ignition of solvent vapors1[1].

  • Hydrogenation : Purge the flask with hydrogen gas and maintain under a positive pressure of H₂ for 1 to 1.5 hours at room temperature 1[1].

  • Self-Validation Check : The initial solution is typically a vibrant yellow/orange. Complete reduction is visually indicated when the solution transitions to a pale or colorless state. Verify via TLC (DCM/MeOH 10:1); the highly polar diamine will appear at a significantly lower Rf than the nitro precursor.

  • Workup : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate in vacuo to yield 2,3-diamino-8-methylquinoline as a solid. Store under inert gas if not used immediately, as electron-rich diamines are prone to air oxidation.

Phase 2: PPA-Mediated Cyclocondensation
  • Reaction Assembly : In a heavy-walled flask equipped with a high-torque stirrer, combine 1.0 mmol of 2,3-diamino-8-methylquinoline, 1.0 mmol of the target carboxylic acid, and 1.2 g of Polyphosphoric Acid (PPA) 1[1].

  • Thermal Cyclization : Heat the mixture to 120–165 °C for 5–10 hours1[1].

    • Causality: At room temperature, PPA is highly viscous, resulting in poor mass transfer. Heating above 120 °C drastically reduces viscosity, allowing homogeneous mixing while providing the activation energy required for the cyclodehydration of the intermediate mono-amide.

  • Self-Validation Check : Extract a micro-aliquot, quench in water, neutralize with NaOH, and extract with ethyl acetate. TLC should confirm the total consumption of the diamine and the intermediate mono-amide, leaving only the fluorescent imidazo[4,5-b]quinoline product.

  • Quenching & Neutralization : Cool the reaction mixture to room temperature. The mixture will become a glassy solid. Carefully add 2.0 g of crushed ice to hydrolyze the PPA, followed by slow, dropwise addition of aqueous 5N NaOH until the solution is neutralized (pH ~7-8) 1[1].

    • Causality: Neutralization is critical to liberate the basic imidazoquinoline from its phosphate salt, allowing partitioning into the organic extraction phase.

  • Extraction & Purification : Extract the aqueous mixture with DCM (3 × 15 mL). Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography to isolate the pure 8-methyl-1H-imidazo[4,5-b]quinoline derivative 1[1].

Quantitative Optimization Data

The choice of dehydrating agent and temperature significantly impacts the yield of the cyclocondensation step. Table 1 summarizes the optimization parameters for ring closure.

Reagent / CatalystTemperature (°C)Reaction Time (h)Intermediate StatusTypical Yield (%)
Polyphosphoric Acid (PPA) 120–1655–10Fully consumed75–85
Phosphorus Oxychloride (POCl₃) 10012Traces of mono-amide45–55
Acetic Acid (Reflux) 11824Major mono-amide< 30

Table 1: Optimization of the cyclocondensation step for imidazo[4,5-b]quinoline synthesis.

Mechanistic Pathway

G A 2-Amino-3-nitro- 8-methylquinoline B Catalytic Hydrogenation (Pd/C, H₂, MeOH/THF) A->B C 2,3-Diamino- 8-methylquinoline B->C D Acylation (R-COOH, PPA, 120-165°C) C->D E Mono-amide Intermediate D->E F Cyclodehydration (-H₂O) E->F G 8-Methyl-1H-imidazo[4,5-b]quinoline Derivative F->G

Figure 1: Mechanistic workflow for imidazo[4,5-b]quinoline synthesis via PPA cyclodehydration.

References

  • Source: Google Patents (US20060160839A1)
  • IMIDAZOQUINOLINES AS DIVERSE AND INTERESTING BUILDING BLOCKS: REVIEW OF SYNTHETIC METHODOLOGIES Source: HETEROCYCLES, Vol. 85, No. 11, 2012 URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Tricyclic Nucleosides (Dimensional Probes) as Analogues of Certain Antiviral Polyhalogenated Benzimidazole Ribonucleosides Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: A Comprehensive NMR-Based Structural Elucidation Workflow for 2,3-Diamino-8-methylquinoline

Abstract and Introduction 2,3-Diamino-8-methylquinoline is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1] The precise substitution patter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

2,3-Diamino-8-methylquinoline is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1] The precise substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and physicochemical properties. Therefore, unambiguous structural verification is a cornerstone of the drug discovery and development process.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete and definitive structural characterization of such organic molecules in solution.[4]

This application note provides a comprehensive, field-proven guide for the structural elucidation of 2,3-Diamino-8-methylquinoline using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. The protocols and interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals requiring high-confidence structural data.

Molecular Structure and Spectroscopic Considerations

The structure of 2,3-Diamino-8-methylquinoline presents a distinct set of features that inform the NMR characterization strategy. The molecule consists of a bicyclic aromatic system with five protons, a methyl group, and two primary amine groups. The electron-donating nature of the amino groups and the methyl group, combined with the electron-withdrawing effect of the ring nitrogen, creates a unique electronic environment that influences the chemical shifts of the associated protons and carbons.

Figure 1: Structure and Atom Numbering of 2,3-Diamino-8-methylquinoline (Self-generated image for illustrative purposes)

  • ¹H NMR Spectrum: The aromatic region (typically δ 6.5-9.0 ppm) is expected to contain signals for H-4, H-5, H-6, and H-7.[1] Due to spin-spin coupling, these signals will likely appear as complex multiplets, making direct assignment challenging.[5] The methyl group (CH₃) protons will produce a singlet in the upfield region (typically δ 2.0-3.0 ppm). The two amine (NH₂) groups will also give rise to signals whose chemical shift and appearance (broad or sharp) are highly dependent on the solvent, concentration, and temperature.

  • ¹³C NMR Spectrum: The spectrum will show ten distinct carbon signals. Four of these will be quaternary (C-2, C-3, C-4a, C-8, C-8a), and six will be protonated (C-4, C-5, C-6, C-7, and the methyl carbon). The presence of two amino groups is expected to significantly shield the attached carbons (C-2 and C-3), shifting them upfield relative to unsubstituted quinoline.[6]

  • The Need for 2D NMR: Given the potential for signal overlap in the ¹H aromatic region and the presence of multiple quaternary carbons, 1D NMR spectra alone are insufficient for complete and unambiguous assignment.[7] 2D NMR experiments like COSY, HSQC, and HMBC are essential to build a complete connectivity map of the molecule.[8]

Comprehensive Experimental Workflow

A sequential and logical workflow is critical for efficient and accurate characterization. The process begins with careful sample preparation and proceeds through a series of 1D and 2D NMR experiments, culminating in a full data analysis that cross-validates all assignments.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: NMR Data Acquisition cluster_analysis Part C: Data Analysis & Elucidation A1 Weigh 5-10 mg of Sample A2 Select & Add Deuterated Solvent (e.g., 0.6 mL DMSO-d6) A1->A2 A3 Vortex to Homogenize A2->A3 A4 Transfer to NMR Tube A3->A4 B1 1D ¹H Spectrum A4->B1 Begin Acquisition B2 1D ¹³C{¹H} Spectrum B1->B2 B3 DEPT-135 B2->B3 B4 2D ¹H-¹H COSY B3->B4 B5 2D ¹H-¹³C HSQC B4->B5 B6 2D ¹H-¹³C HMBC B5->B6 C1 Assign ¹H Signals (Methyl, Aromatic Regions) B6->C1 Process & Analyze C2 Identify CH, CH₂, CH₃ using DEPT-135 C1->C2 C3 Assign Protonated Carbons using HSQC C2->C3 C4 Establish ¹H-¹H Connectivity using COSY C3->C4 C5 Assign Quaternary Carbons & Confirm Structure via HMBC C4->C5 C6 Final Structure Validation C5->C6

Diagram 1: Overall NMR Characterization Workflow. A systematic approach from sample preparation to data acquisition and final structural validation.

Detailed Protocols

Part A: Sample Preparation Protocol

The quality of the NMR sample is paramount for acquiring high-resolution spectra.[9]

  • Causality of Solvent Choice: For 2,3-Diamino-8-methylquinoline, DMSO-d₆ is the recommended solvent. Its polarity should provide excellent solubility.[10] Critically, its ability to form hydrogen bonds with the amine protons slows their chemical exchange rate, often allowing them to be observed as sharper signals that may even show coupling to aromatic protons. In contrast, solvents like CDCl₃ might lead to broad, indistinct, or unobserved amine proton signals.[11]

  • Concentration Optimization: A concentration of ~10-15 mg/mL is ideal. This corresponds to dissolving 5-10 mg of the compound in 0.6 mL of DMSO-d₆.[12] This concentration provides a strong signal for less sensitive experiments like ¹³C and 2D NMR within a reasonable acquisition time.[9]

Step-by-Step Procedure:

  • Weigh approximately 5-10 mg of 2,3-Diamino-8-methylquinoline directly into a clean, dry vial.

  • Using a calibrated pipette, add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the vial and vortex gently for 30-60 seconds until the sample is fully dissolved. A clear, homogeneous solution free of particulates should be obtained.[9]

  • Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

Part B: Spectrometer Setup and 1D NMR Acquisition

These protocols assume a modern 400 MHz (or higher) NMR spectrometer.

Protocol 4.2.1: ¹H NMR Acquisition

  • Setup: Tune and match the proton probe. Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Experiment: Select a standard 1D proton experiment.

  • Parameters:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to cover all possible signals.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Pulse Angle: 30-45 degrees.

    • Number of Scans: 8-16 scans, co-added for good signal-to-noise (S/N).

  • Processing: Apply a Fourier transform with zero-filling and an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the residual DMSO peak to δ 2.50 ppm.[11]

Protocol 4.2.2: ¹³C{¹H} NMR Acquisition

  • Setup: Tune and match the carbon probe.

  • Experiment: Select a standard 1D carbon experiment with proton decoupling.

  • Parameters:

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration. Quaternary carbons have long relaxation times and may require more scans to achieve adequate S/N.

  • Processing: Apply a Fourier transform with zero-filling and an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Calibrate by setting the DMSO-d₆ solvent peak to δ 39.52 ppm.[11]

Protocol 4.2.3: DEPT-135 Acquisition

  • Purpose: The DEPT-135 experiment is invaluable for differentiating carbons based on the number of attached protons. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[13]

  • Experiment: Run a standard DEPT-135 pulse sequence.

  • Parameters: Use parameters similar to the ¹³C experiment, though fewer scans (e.g., 256-512) are often sufficient due to polarization transfer from protons.

  • Processing: Process similarly to the ¹³C spectrum.

Part C: 2D NMR Acquisition Protocols

2D NMR is essential for assembling the molecular puzzle.[14] All experiments should be run using gradient-selected (gs) pulse programs for cleaner spectra.

Protocol 4.3.1: ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: Identifies protons that are spin-spin coupled, typically through 2-4 bonds. This is used to map out the proton connectivity within individual spin systems.[8]

  • Parameters:

    • Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum (~10-12 ppm).

    • Number of Scans: 2-4 per increment.

    • Increments (F1): 256-512 increments.

  • Processing: Process using sine-bell window functions in both dimensions. Symmetrize the spectrum if necessary.

Protocol 4.3.2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates each proton with the carbon to which it is directly attached (one-bond ¹JCH coupling). This is the primary method for assigning protonated carbons.[8]

  • Parameters:

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~160-180 ppm (covering the expected range of protonated carbons).

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz, which is typical for aromatic and alkyl C-H bonds.

    • Number of Scans: 2-8 per increment.

    • Increments (F1): 256-512 increments.

  • Processing: Process with a QSINE window function in F2 and a sine-bell in F1.

Protocol 4.3.3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Correlates protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is the most powerful experiment for structural elucidation as it connects different spin systems and is the primary tool for assigning non-protonated (quaternary) carbons.[8][15]

  • Parameters:

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling Constant: Optimized for an average value of 8-10 Hz. This range effectively captures most two- and three-bond couplings in aromatic systems.

    • Number of Scans: 4-16 per increment.

    • Increments (F1): 256-512 increments.

  • Processing: Process with a sine-bell window function in both dimensions.

Data Interpretation Strategy and Expected Results

The following is a logical workflow for interpreting the acquired spectra to arrive at an unambiguous structural assignment.

  • ¹H NMR Analysis:

    • Identify the methyl singlet (~δ 2.5-2.7 ppm). Its integration should be 3H.

    • Identify the four aromatic protons in the δ 6.5-8.0 ppm region.

    • Identify the two NH₂ signals. In DMSO-d₆, these may appear as two distinct, potentially broad singlets. Their chemical shifts can vary but are expected in the δ 4.0-6.0 ppm range.

  • DEPT-135 and HSQC Analysis:

    • Use the DEPT-135 spectrum to confirm the presence of one CH₃ group and four CH (aromatic) groups.

    • Use the HSQC spectrum to directly link each aromatic proton signal (H-4, H-5, H-6, H-7) and the methyl proton signal to their respective carbon signals. This provides the chemical shifts for all five protonated carbons.

  • COSY Analysis:

    • Trace the correlations in the aromatic region. A strong correlation is expected between H-6 and H-7, and between H-5 and H-6. These three protons (H-5, H-6, H-7) form a single, contiguous spin system on the benzene portion of the quinoline ring. H-4 will likely appear as a singlet or a finely split multiplet with no strong COSY cross-peaks to the other aromatic protons.

  • HMBC Analysis - The Key to Final Assembly:

    • The HMBC spectrum provides the final, crucial connections. The following diagram and table highlight the key expected correlations that validate the structure.

Diagram 2: Key Expected HMBC Correlations. This map of long-range couplings is essential for assigning quaternary carbons and confirming the overall molecular framework.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts (δ) for 2,3-Diamino-8-methylquinoline in DMSO-d₆. These are estimates based on data for quinoline and known substituent chemical shift (SCS) effects for amino and methyl groups.[6][16]

PositionAtom TypePredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Key HMBC Correlations from Protons
2C--~145-150H-4, 3-NH₂
3C--~125-130H-4, 2-NH₂
4CH~7.5-7.7s~120-125C-2, C-3, C-4a, C-5, C-8a
4aC--~138-142H-5
5CH~7.2-7.4d~125-128C-4, C-4a, C-7
6CH~6.8-7.0t~115-120C-8
7CH~7.0-7.2d~128-132C-5, C-8, C-8a, 8-CH₃
8C--~135-138H-7, 8-CH₃
8aC--~145-148H-4, H-5, H-7, 8-CH₃
8-CH₃CH₃~2.5-2.7s~16-18C-7, C-8, C-8a
2-NH₂NH₂~5.0-5.5br s-C-2, C-3
3-NH₂NH₂~4.5-5.0br s-C-2, C-3, C-4

Note: Chemical shifts are predictive and may vary based on experimental conditions. Coupling constants (J) for aromatic protons are typically: ³J (ortho) = 6-10 Hz; ⁴J (meta) = 2-4 Hz.[17]

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of 2,3-Diamino-8-methylquinoline. By following the systematic protocols and integrated interpretation strategy outlined in this application note, researchers can achieve high-confidence structural validation, a critical requirement for advancing compounds in drug discovery, chemical synthesis, and materials science research. The cross-validating nature of these experiments ensures the scientific integrity and trustworthiness of the final assigned structure.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.

  • BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem Application Note.

  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. PDF Document.

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem Application Note.

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 86.

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.

  • NMR-Bio. (2025). NMR sample preparation guidelines. NMR-Bio.

  • Schaefer, T., & Schneider, W. G. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(7), 1841-1844.

  • Almac Group. (2015). NMR under GxP in Drug Development and Manufacturing. Almac Group.

  • Ghasemi, F., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

  • Johns, S. R., Willing, R. I., Claret, P. A., & Osborne, A. G. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal ( peri) 3JoCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1620.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.

  • Dutta, K., & Serrano, P. (2023). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 28(11), 4381.

  • Royal Society of Chemistry. (n.d.). Characterization Data of Products. Royal Society of Chemistry.

  • Onwudiwe, D. C., & Egbujor, M. C. (2018). Characteristic proton-proton coupling constant for quinolinedione. ResearchGate.

  • Commercial, B. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. ACS Publications.

  • Balkau, F., & Heffernan, M. L. (1971). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry, 24(11), 2311-2326.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Zhang, Y., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(32), 23155-23168.

  • Isotope Science / Alfa Chemistry. (2026). How to Choose Deuterated NMR Solvents. Alfa Chemistry.

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry.

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate.

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2,3-Diamino-8-methylquinoline Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 2,3-Diamino-8-methylquinoline , a critical prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 2,3-Diamino-8-methylquinoline , a critical precursor for imidazo[4,5-b]quinoline derivatives and various pharmacophores.

Synthesizing this compound efficiently requires mastering a two-stage sequence: an initial nucleophilic aromatic substitution (amination) followed by a catalytic hydrogenation. Below, we break down the causality behind the chemistry, provide self-validating protocols, and address the most common yield-limiting issues encountered at the bench.

Mechanistic Workflow & Self-Validating Protocols

Synthesis A 2-Chloro-8-methyl -3-nitroquinoline B 2-Amino-8-methyl -3-nitroquinoline A->B NH3 / EtOH 130°C, 18h C 2,3-Diamino-8 -methylquinoline B->C H2, 5% Pd/C MeOH/THF (1:1)

Caption: Reaction workflow for the two-step synthesis of 2,3-Diamino-8-methylquinoline.

Stage 1: Nucleophilic Aromatic Substitution (Amination)

The Science (Causality): The chloride at the C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitro group and the quinoline nitrogen. This facilitates an SN​Ar reaction with ammonia. However, this same activation makes the substrate highly susceptible to hydrolysis if trace water is present, which will irreversibly form a 2-hydroxy byproduct.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.6 g of 2-chloro-8-methyl-3-nitroquinoline in 70 mL of strictly anhydrous ethanolic ammonia solution[1].

  • Reaction: Transfer the mixture to a high-pressure autoclave. Purge the headspace with Argon to displace atmospheric moisture. Seal and heat the reaction to 130 °C with robust mechanical stirring for 18 hours[1].

  • Workup & Validation: Cool the autoclave to room temperature before carefully venting. Concentrate the reaction mixture in vacuo.

  • Self-Validation Checkpoint: The crude residue should exhibit a distinct color shift. The starting material is typically pale/yellow, whereas the successful 2-amino-8-methyl-3-nitroquinoline product precipitates as a vibrant red solid[1]. Recrystallize from ethyl acetate to ensure absolute purity before the next step.

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

The Science (Causality): The nitro group is readily reduced to a primary amine using Palladium on Carbon (Pd/C). The choice of a 1:1 Methanol/THF solvent system is not arbitrary. Methanol provides the necessary protic environment to stabilize the hydroxylamine intermediate during the reduction cascade, while THF ensures the hydrophobic 8-methylquinoline core remains fully solvated, preventing premature precipitation that traps unreacted starting material.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.1 g of the purified 2-amino-8-methyl-3-nitroquinoline in 50 mL of a 1:1 (v/v) mixture of Methanol and Tetrahydrofuran (THF)[1].

  • Catalyst Addition: Carefully add 0.4 g of 5% Palladium on active carbon (Pd/C) under a blanket of inert gas to prevent auto-ignition of the solvent[1].

  • Reaction: Transfer to a Parr hydrogenation apparatus. Apply H2​ gas at 40–50 psi[2]. Agitate the suspension for 1 to 3 hours.

  • Self-Validation Checkpoint: Monitor the hydrogen pressure gauge. The reaction should consume exactly 3 molar equivalents of H2​ . A stalled pressure drop before this stoichiometric threshold indicates catalyst poisoning.

  • Workup: Filter the catalyst off through a pad of Celite (do not let the filter cake dry out). Evaporate the filtrate in vacuo to yield the target 2,3-diamino-8-methylquinoline[1].

Quantitative Optimization Parameters

To ensure reproducibility across different scales, adhere to the following optimized parameters:

ParameterStage 1: AminationStage 2: Hydrogenation
Precursor 2-Chloro-8-methyl-3-nitroquinoline2-Amino-8-methyl-3-nitroquinoline
Reagent / Catalyst Ethanolic NH3​ (Strictly Anhydrous) H2​ gas / 5% Pd/C (0.4 g per 1.1 g substrate)
Solvent System Absolute EthanolMethanol / THF (1:1 v/v)
Temperature 130 °CRoom Temperature (20–25 °C)
Pressure / Equipment Autoclave (Sealed, Ar purged)40–50 psi (Parr Shaker)
Reaction Time 18 hours1–3 hours
Expected Yield 75–85%>90%

Troubleshooting Guides & FAQs

Troubleshooting Start Yield < 80% Detected Amination Stage 1: Amination Start->Amination Impurity in Precursor Reduction Stage 2: Reduction Start->Reduction Impurity in Final Product Hydrolysis Hydrolysis Side-Reaction Action: Use Anhydrous NH3 Amination->Hydrolysis High 2-OH byproduct Poisoning Pd/C Catalyst Poisoning Action: Remove Chlorides Reduction->Poisoning Stalled H2 uptake Partial Incomplete Hydrogenation Action: Optimize H2 Pressure Reduction->Partial Azo/Azoxy intermediates

Caption: Logical troubleshooting workflow for identifying and resolving yield-limiting steps.

Q1: Why am I seeing a significant amount of 2-hydroxy-8-methyl-3-nitroquinoline during the amination step?

Answer: This is a classic competitive nucleophilic substitution. The highly electrophilic C2 position is susceptible to attack by hydroxide ions if any water is present in your ethanolic ammonia. Resolution: Use strictly anhydrous absolute ethanol and dry ammonia gas. Purge the autoclave with inert gas (Nitrogen or Argon) prior to sealing to eliminate atmospheric moisture.

Q2: My catalytic hydrogenation stalls before completion, leaving azo or azoxy dimers. How can I drive it to 100% conversion?

Answer: Stalled reductions typically indicate catalyst poisoning or severe mass transfer limitations. Residual chloride ions from unreacted starting material in Stage 1 can strongly coordinate to the palladium surface, permanently poisoning the active catalytic sites. Resolution: Ensure rigorous purification of the 2-amino intermediate. The protocol mandates recrystallization from ethyl acetate specifically to wash away residual chlorides[1]. Additionally, ensure your Parr shaker is operating at maximum agitation to overcome the gas-liquid-solid mass transfer barrier of H2​ .

Q3: Can I use a different catalyst, such as Raney Nickel, for the reduction step?

Answer: While Raney Nickel is highly effective for nitro reductions, Pd/C is the industry standard here because it offers milder conditions and higher selectivity[2]. Over-reduction (hydrogenolysis) of the quinoline heteroaromatic ring is a known risk at elevated temperatures. If you must use Raney Ni or transition to a continuous flow micropacked bed reactor, you must strictly control the temperature (keep below 60 °C) to prevent the reduction of the pyridine ring[3].

Q4: The yield drops significantly when scaling up the amination reaction from 1 gram to 50 grams. What is the cause?

Answer: Scale-up in an autoclave drastically changes the surface-area-to-volume ratio, which impairs heat transfer. The amination reaction is exothermic. Poor heat dissipation leads to localized superheating, which promotes the thermal decomposition of the nitroquinoline and the formation of tarry byproducts. Resolution: Do not plunge the autoclave directly into a 130 °C bath. Implement a step-wise heating ramp (e.g., 2 °C/min) and ensure robust mechanical stirring (impeller rather than a magnetic stir bar) in the reactor to maintain thermal homogeneity.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2,3-Diamino-8-methylquinoline Recrystallization

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we know that the purification of electron-rich heteroaromatics like 2,3-Diamino-8-methylquinoline presents u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we know that the purification of electron-rich heteroaromatics like 2,3-Diamino-8-methylquinoline presents unique thermodynamic and kinetic challenges. This guide is engineered to move beyond generic advice, providing you with causal explanations, self-validating protocols, and targeted troubleshooting strategies to achieve >99.9% API purity.

Diagnostic Overview

Before altering your protocol, you must correctly identify the mechanism of impurity incorporation. The workflow below outlines the diagnostic logic for isolating the root cause of poor crystal purity.

ImpurityTroubleshooting Start Crude 2,3-Diamino- 8-methylquinoline Visual Visual & Thermal Inspection Start->Visual Dark Dark/Reddish Discoloration Visual->Dark Oil Oiling Out / Gummy Residue Visual->Oil CoCryst Sharp m.p. but Low Purity (HPLC) Visual->CoCryst Oxidation Oxidation Products (Quinonoid/Azo) Dark->Oxidation Solvent Solvent Trapping / Supersaturation Oil->Solvent Precursor Co-crystallizing Precursors CoCryst->Precursor Action1 Use Inert Atm & Carbon Filtration Oxidation->Action1 Action2 Adjust Cooling Rate & Seed Crystals Solvent->Action2 Action3 Change Solvent System Polarity Precursor->Action3

Diagnostic workflow for identifying and resolving recrystallization impurities.

Physicochemical Profiling of Common Impurities

To rationally design a purification strategy, you must understand the quantitative and physicochemical differences between your target API and its common contaminants.

Impurity TypeSource / MechanismRelative PolarityTypical HPLC RRTMitigation Strategy
2-Amino-8-methyl-3-nitroquinoline Unreacted synthetic precursor[1].Lower than API1.25 - 1.35Switch to a highly polar solvent system; ensure complete catalytic reduction prior to workup.
Quinone-imines Air oxidation of the electron-rich diamine ring[2].Moderate0.85 - 0.95Perform hot filtration with activated carbon; utilize strictly deoxygenated solvents.
Azo/Azoxy Dimers Oxidative coupling of diamines during heating[3].Very Low1.50 - 1.80Exclude oxygen (N2/Ar blanket); add volatile antioxidants (e.g., ascorbic acid) during dissolution.
Solvent Inclusions Rapid cooling leading to mother liquor trapping[4].N/AN/A (Solvent peak)Implement a controlled cooling ramp (0.5°C/min) and introduce seed crystals.

Troubleshooting Guides

Q: Why does my 2,3-Diamino-8-methylquinoline turn dark red or brown during recrystallization, and how do I prevent it? A: Causality: The vicinal diamine motif on the quinoline ring is exceptionally electron-rich and susceptible to auto-oxidation when exposed to atmospheric oxygen and heat[2]. Oxidation is a complex degradation pathway that produces highly conjugated, colored degradation products such as quinone-imines or azo dimers[3]. Solution: You must treat this as an oxygen-sensitive process. Sparge your recrystallization solvents with Argon or Nitrogen for at least 30 minutes prior to use. Conduct the dissolution and hot filtration steps under a positive pressure inert atmosphere.

Q: My compound "oils out" (forms a gummy residue) instead of forming distinct crystals. What is the mechanistic cause? A: Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent. This is typically caused by a high concentration of impurities or an overly steep cooling curve that forces the system into high supersaturation[4]. Solution: Adjust the solvent system to one with a flatter solubility curve (e.g., transitioning from pure ethanol to an ethanol/water or toluene/heptane mixture). Lower the initial API concentration, and implement a controlled cooling ramp with seeding to bypass the metastable zone gracefully[5].

Q: HPLC shows a persistent impurity at RRT 1.30 despite multiple recrystallizations. What is it, and how do I purge it? A: Causality: This is likely the unreacted precursor, 2-amino-8-methyl-3-nitroquinoline[1]. Structurally related impurities share similar crystal lattice energies. If the impurity concentration remains high after recrystallization, the impurity is likely incorporating directly into the crystal lattice rather than just adsorbing to the surface[6]. Solution: When lattice incorporation occurs, standard recrystallization in the same solvent fails because the thermodynamic parameters favor co-crystallization[7]. You must switch to a solvent system that exploits the specific polarity difference between the diamine and the nitro-amine, or utilize a slurry wash in a solvent where the precursor is highly soluble but the API is not.

Self-Validating Recrystallization Protocol

This protocol is engineered to systematically eliminate oxidation, solvent trapping, and co-crystallization. Every step includes a validation checkpoint to ensure the system is behaving as predicted before proceeding.

Step 1: Solvent Deoxygenation

  • Procedure: Sparge the selected recrystallization solvent (e.g., Ethanol/Water 80:20) with Argon or Nitrogen for 30 minutes prior to use.

  • Causality: Dissolved oxygen reacts with the electron-rich diamine moiety at elevated temperatures, initiating radical oxidation cascades that generate colored impurities[2].

  • Validation Checkpoint: Measure dissolved oxygen (DO) levels using a DO probe (target < 0.5 ppm) before introducing the crude API.

Step 2: Dissolution and Scavenging

  • Procedure: Suspend the crude 2,3-Diamino-8-methylquinoline in the deoxygenated solvent under an inert atmosphere. Heat to 5°C below the solvent's boiling point. Add 5-10% w/w activated carbon (e.g., Norit).

  • Causality: Activated carbon possesses a highly porous structure that preferentially adsorbs high-molecular-weight, conjugated polymeric oxidation products while leaving the target monomer in solution[4].

  • Validation Checkpoint: Extract a 1 mL aliquot and filter it through a syringe filter. The solution should transition from a dark, opaque brown/red to a clear, pale yellow liquid.

Step 3: Hot Filtration

  • Procedure: Filter the hot suspension rapidly through a pre-heated Celite pad using a jacketed Buchner funnel under a blanket of Nitrogen.

  • Causality: Pre-heating prevents premature crystallization in the funnel. Premature crystallization traps impurities in the filter cake and drastically reduces yield[4].

  • Validation Checkpoint: The filtrate must remain completely clear without any immediate cloudiness in the receiving flask.

Step 4: Controlled Crystallization

  • Procedure: Cool the filtrate using a controlled ramp of 0.5°C/min to room temperature. Introduce 0.5% w/w pure seed crystals when the solution reaches the metastable zone (typically 10-15°C below dissolution temperature).

  • Causality: A slow cooling ramp combined with seeding prevents uncontrolled primary nucleation (crashing out), which leads to solvent inclusion and the trapping of structurally similar impurities within the lattice[5].

  • Validation Checkpoint: Microscopic evaluation of the slurry should reveal uniform, well-defined crystal habits (e.g., needles or plates) rather than amorphous agglomerates.

Step 5: Isolation and Washing

  • Procedure: Filter the crystals and wash with a minimum volume of ice-cold, deoxygenated anti-solvent. Dry under vacuum at 40°C.

  • Causality: Cold washing removes residual mother liquor containing concentrated impurities from the crystal surface without redissolving the bulk product[7].

  • Validation Checkpoint: HPLC analysis of the dried solid should show >99.0% purity, and the melting point should be sharp (within a 1-2°C range).

Frequently Asked Questions (FAQs)

Q: Why is my product turning pink/red upon drying, even after a successful recrystallization? A: This indicates surface-level auto-oxidation occurring during the drying phase. Diaminoquinolines are highly sensitive to heat and oxygen. Ensure your vacuum oven is thoroughly purged with Nitrogen before heating, and consider drying at a lower temperature with a higher vacuum to minimize thermal stress.

Q: Can I use an acidic solvent system to improve solubility? A: While the diamine groups will protonate and dissolve readily in aqueous acids, recrystallizing from an acidic medium often yields the dihydrochloride or mono-hydrochloride salt rather than the free base. If the free base is required, you must carefully neutralize the solution with a mild base (e.g., ammonium hydroxide) to induce precipitation, though this is technically a reactive precipitation rather than a true recrystallization.

References

  • Abdelhafid Boussouf, "PW 01: Recrystallization", University Center of Mila. Link

  • "A Structured Approach To Cope with Impurities during Industrial Crystallization Development", ACS Publications / PMC. Link

  • "A Structured Approach To Cope with Impurities during Industrial Crystallization Development", Organic Process Research & Development, ACS Publications. Link

  • "Recrystallization Guide: Process, Procedure, Solvents", Mettler Toledo. Link

  • "US20060160839A1 - Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors", Google Patents. Link

  • "How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions", Benchchem. Link

  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions", MDPI.Link

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 2,3-Diamino-8-methylquinoline

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility bottlenecks with 2,3-Diamino-8-methylquinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility bottlenecks with 2,3-Diamino-8-methylquinoline . Rather than relying on trial-and-error, this guide deconstructs the physicochemical properties of the compound to provide logic-driven, self-validating troubleshooting protocols.

Part 1: The Causality of Solubility - Mechanistic Insights

To resolve solubility issues, we must first understand the molecular architecture dictating the compound's behavior. 2,3-Diamino-8-methylquinoline consists of a hydrophobic bicyclic aromatic core, a lipophilic methyl group at the 8-position, and two adjacent primary amino groups at the 2- and 3-positions.

  • The Hydrogen Bonding Challenge: The adjacent amino groups act as potent hydrogen bond donors and acceptors. In the solid state, they form a dense, rigid intermolecular hydrogen-bonded network. This results in an exceptionally high crystal lattice energy that resists dissolution[1].

  • Solvent-Solute Dynamics: Non-polar solvents (e.g., hexane, chloroform) lack the dielectric capacity to disrupt this lattice[2]. While polar protic solvents (e.g., ethanol, methanol) can form hydrogen bonds, the solute-solute interactions within the quinoline crystal often outcompete solute-solvent interactions, leading to poor or highly temperature-dependent dissolution[3].

  • The Aprotic Advantage: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective. They act as strong hydrogen bond acceptors without donating protons, efficiently dismantling the crystal lattice and preferentially solvating the amino groups[1].

Part 2: Solvent Selection Matrix

The following table summarizes the expected solubility profiles based on the thermodynamic principles of substituted aminoquinolines[3],[4].

Solvent CategorySpecific SolventExpected SolubilityMechanistic Rationale
Non-Polar Hexane, TolueneInsoluble Cannot disrupt the strong intermolecular H-bond network of the diamino groups.
Polar Protic Ethanol, MethanolSparingly Soluble Forms H-bonds, but solute-solute lattice energy often prevents complete dissolution at room temperature.
Polar Aprotic DMSO, DMFHighly Soluble Strong H-bond acceptors that efficiently break the crystal lattice without donating protons.
Aqueous (Neutral) PBS (pH 7.4)Poor The hydrophobic quinoline core and 8-methyl group drive aggregation and precipitation.
Aqueous (Acidic) 0.1 M HClSoluble Protonation of the amino groups and quinoline nitrogen forms a highly soluble chloride salt.

Part 3: Troubleshooting FAQs

Q1: My compound completely dissolves in DMSO, but immediately precipitates when I dilute the stock into an aqueous assay buffer. How do I prevent this "hydrophobic crash"? A1: This occurs because water rapidly displaces DMSO, stripping the solvation shell. The hydrophobic quinoline core then forces the compound to aggregate[4]. Solution: Do not inject DMSO stock directly into pure buffer. Instead, use a step-wise dilution strategy. Introduce a surfactant or co-solvent (e.g., 5-10% Tween-80, PEG-400, or BSA) into your aqueous buffer before adding the DMSO stock. Alternatively, pre-warming the buffer to 37°C increases the kinetic solubility threshold during the mixing phase.

Q2: Can I use heat and sonication to force the compound to dissolve in ethanol? A2: Yes, but you must distinguish between kinetic and thermodynamic solubility. Heat provides the kinetic energy to break the lattice, forcing dissolution. However, once the solution cools to room temperature, the system will seek thermodynamic equilibrium, and the compound will likely crystallize and precipitate[3]. Solution: If ethanol is mandatory for your assay, ensure your final working concentration is strictly below the thermodynamic solubility limit at your assay's baseline operating temperature.

Q3: How can I leverage pH to improve solubility for in vivo dosing? A3: 2,3-Diamino-8-methylquinoline has basic character. By lowering the pH, you protonate the primary amines and the quinoline nitrogen. Forming a salt (e.g., via 0.1 M HCl) converts the neutral molecule into an ionized species. Ionized species possess drastically lower lattice energies and exponentially higher solubility in aqueous systems[3].

Part 4: Validated Experimental Protocols

To establish a self-validating system for your specific assay conditions, do not rely on visual inspection alone. Use the following protocol to determine the true Thermodynamic Solubility of 2,3-Diamino-8-methylquinoline[3].

Step-by-Step Methodology:

  • Preparation of Calibration Curve (Control): Dissolve a known mass of the compound in 100% DMSO to create a stock solution. Prepare serial dilutions and analyze via HPLC-UV to construct a calibration curve. Validation Check: Ensure R2>0.99 .

  • Saturation: Add an excess amount of solid 2,3-Diamino-8-methylquinoline to a scintillation vial containing 5 mL of your target solvent (e.g., Ethanol or Assay Buffer).

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to your assay temperature (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: This extended timeframe ensures the system transitions from a kinetic suspension to a true thermodynamic equilibrium[3].

  • Phase Separation: Remove the vial. Validation Check: There must be undissolved solid remaining at the bottom; if not, the solution is not saturated, and you must add more solid and repeat Step 3. Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove any suspended micro-crystals[3].

  • Quantification: Dilute the filtrate into the linear range of your calibration curve and analyze via HPLC. Multiply the observed concentration by your dilution factor to yield the absolute thermodynamic solubility.

Part 5: Workflow Diagrams

Troubleshooting A Precipitation Observed B Is the solvent polar aprotic? A->B C Switch to DMSO/DMF (Breaks H-bonds) B->C No D Can assay tolerate co-solvents? B->D Yes E Add 5-10% PEG/Tween prior to dilution D->E Yes F Can assay tolerate low pH? D->F No G Form HCl salt (Protonation) F->G Yes H Apply mild heat & Sonication F->H No

Fig 1: Decision matrix for resolving aminoquinoline precipitation in experimental assays.

Protocol S1 1. Saturate Solvent S2 2. Equilibrate (24h, 37°C) S1->S2 S3 3. Filter (0.22 µm PTFE) S2->S3 S4 4. HPLC Quantification S3->S4 S5 5. Cross-check Calibration S4->S5

Fig 2: Self-validating workflow for thermodynamic solubility determination.

Sources

Optimization

Technical Support Center: Optimizing 2,3-Diamino-8-methylquinoline Condensation

Welcome to the Advanced Synthesis Support Hub. This guide is designed for drug development professionals and synthetic chemists troubleshooting the condensation of 2,3-diamino-8-methylquinoline to form fused heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. This guide is designed for drug development professionals and synthetic chemists troubleshooting the condensation of 2,3-diamino-8-methylquinoline to form fused heterocycles (such as imidazo[4,5-b]quinolines or pyrido-quinoxalines). Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data, and self-validating protocols to eliminate byproduct formation.

Part 1: Mechanistic Insights & Causality (The "Why")

To control a reaction, you must first understand the electronic architecture of your starting materials. 2,3-Diamino-8-methylquinoline is an electronically asymmetric ortho-diamine.

The 2-amino group is positioned alpha to the quinoline ring nitrogen. Through resonance, the lone pair on the 2-amino group partially delocalizes into the ring (creating an amidine-like character), which significantly diminishes its nucleophilicity. Conversely, the 3-amino group lacks this direct resonance stabilization and acts as the primary, highly reactive nucleophile[1].

This differential nucleophilicity dictates the kinetic pathway: the initial attack almost exclusively occurs at the 3-position. However, the subsequent intramolecular cyclization by the deactivated 2-amino group is energetically demanding. If the dehydrating conditions are insufficient, the reaction stalls at the mono-adduct stage. If the conditions are too harsh in the presence of oxygen, the electron-rich diamine undergoes rapid oxidative degradation[2].

Mechanism SM 2,3-Diamino-8-methylquinoline + Electrophile Int3 3-NH2 Attack (Kinetic Intermediate) SM->Int3 Major Pathway (High Nucleophilicity) Int2 2-NH2 Attack (Minor Intermediate) SM->Int2 Minor Pathway (Steric/Electronic) ByP2 Oxidation / Tar (Polymerization) SM->ByP2 O2 / Heat (Degradation) Prod Desired Heterocycle (Imidazoquinoline) Int3->Prod Dehydration (Cyclization) ByP3 Uncyclized Mono-adduct Int3->ByP3 Insufficient Acid/Heat ByP1 Regioisomer Byproduct Int2->ByP1 Cyclization

Mechanistic pathways of 2,3-diamino-8-methylquinoline condensation and byproduct formation.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture is turning into a black, intractable tar. How do I prevent this polymerization? A1: Tarring is the hallmark of oxidative degradation. Electron-rich o-diamines are highly susceptible to air oxidation, forming reactive quinone diimines that rapidly polymerize at elevated temperatures. This is especially problematic when using viscous, high-temperature matrices like Polyphosphoric Acid (PPA) at 120–165 °C[3]. Solution: You must conduct the reaction under a strict, continuous inert atmosphere (Argon or Nitrogen). Degas all solvents prior to use. If using PPA, purge the acid with inert gas for 15 minutes before introducing the diamine.

Q2: LC-MS analysis shows a dominant mass corresponding to [M+H₂O]⁺. Why isn't the cyclization completing? A2: You are observing the uncyclized mono-adduct (Schiff base or mono-amide). While the initial nucleophilic attack by the 3-amino group is fast, the subsequent ring closure by the deactivated 2-amino group requires a massive thermodynamic driving force (dehydration)[1]. Solution: Standard acid catalysis (e.g., AcOH/EtOH) is often insufficient. Transition to a stronger dehydrating agent like neat PPA or Eaton's reagent. Alternatively, microwave irradiation on acidic clay can drive these cyclodehydrations to completion in under 10 minutes, bypassing the need for prolonged thermal exposure[4].

Q3: I am isolating a mixture of two closely eluting peaks with identical masses. How do I control regioselectivity? A3: You are generating regioisomers. When condensing with an unsymmetrical electrophile, the initial attack at the 3-position yields the kinetic product. However, at extreme temperatures, the reaction can become reversible, leading to thermodynamic equilibration and attack at the 2-position. Solution: Implement a two-step temperature ramp. Maintain the reaction at a lower temperature (e.g., 80–100 °C) for the first hour to lock in the kinetic mono-adduct, then ramp to 150 °C strictly to force the intramolecular dehydration before intermolecular scrambling can occur[3].

Workflow Start Analyze Crude Mixture (LC-MS / NMR) Q1 High Tar / Polymer? Start->Q1 Q2 High Mono-adduct? Q1->Q2 No Sol1 Use N2/Ar atmosphere. Degas solvents. Q1->Sol1 Yes Q3 Regioisomers Present? Q2->Q3 No Sol2 Increase temp or use stronger acid (PPA). Q2->Sol2 Yes Sol3 Lower initial temp. Control kinetics. Q3->Sol3 Yes Success Proceed to Purification Q3->Success No Sol1->Start Sol2->Start Sol3->Start

Troubleshooting workflow for optimizing condensation reactions and minimizing byproducts.

Part 3: Quantitative Data Comparison

The choice of reaction matrix drastically alters the byproduct profile. Table 1 summarizes the expected outcomes based on empirical optimization.

Table 1: Impact of Reaction Conditions on Byproduct Profile

Reaction Matrix & ConditionsDesired Fused Heterocycle (%)Uncyclized Mono-adduct (%)Oxidation / Tar (%)Regioisomers (%)
PPA, 150 °C, Ambient Air5553010
PPA, 150 °C, Argon Atmosphere823510
EtOH / AcOH, Reflux, Air1565155
Microwave (Solvent-Free Clay), 5 min89245

Note: Microwave-assisted synthesis often yields the highest purity by avoiding prolonged thermal exposure, drastically reducing oxidative tar formation[4].

Part 4: Self-Validating Experimental Protocol

Optimized Method: PPA-Mediated Condensation under Inert Atmosphere This protocol utilizes a two-stage heating process to maintain kinetic control while ensuring complete cyclization, incorporating specific checkpoints to validate the reaction state[3].

Step 1: Preparation & Degassing Weigh 1.0 mmol of 2,3-diamino-8-methylquinoline and 1.0 mmol of the target carboxylic acid (or derivative). Add both to a dry, Argon-purged 50 mL round-bottom flask.

Step 2: Matrix Addition Add 1.2 g of Polyphosphoric Acid (PPA). Causality: PPA acts as both the solvent and a powerful dehydrating agent. Its high viscosity limits oxygen diffusion, but it must be purged with Argon to prevent baseline oxidation.

Step 3: Kinetic Control Phase Heat the mixture to 100–110 °C under continuous Argon flow for 1 hour. Validation Checkpoint: Remove a 10 µL micro-aliquot, quench in 1 mL saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. You should observe >80% conversion to the uncyclized mono-adduct ([M+H₂O]⁺) and <5% oxidation byproducts. Do not proceed to Step 4 until the starting diamine is consumed.

Step 4: Thermodynamic Cyclization Phase Ramp the temperature to 150–165 °C and stir for 5–10 hours[3]. Causality: This extreme thermal energy overcomes the high activation barrier required for the deactivated 2-amino group to attack the carbonyl carbon and expel water, locking the fully fused imidazo[4,5-b]quinoline core.

Step 5: Quench & Workup Cool the mixture to 60 °C (do not allow the PPA to solidify completely). Pour the viscous mixture onto 10 g of crushed ice. Neutralize slowly with aqueous 5 N NaOH until a pH of 7–8 is reached. Extract the aqueous layer with dichloromethane (3 x 15 mL).

Step 6: Final Validation Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo. TLC (DCM:MeOH 10:1) should reveal a single major spot with minimal baseline retention (tar).

References

  • Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors (US20060160839A1). Google Patents. Available at: 3[3]

  • Recent Developments in the Synthesis of Pyrido[1,2-a]benzimidazoles . Thieme-Connect. Available at: 1[1]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles . PMC / NIH. Available at: 2[2]

  • Syntheses of heterocyclic compounds under microwave irradiation . LOCKSS. Available at: 4[4]

Sources

Troubleshooting

Technical Support Center: 2,3-Diamino-8-methylquinoline Storage &amp; Handling

Welcome to the Technical Support Center for handling highly sensitive aromatic diamines. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2,3-D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly sensitive aromatic diamines. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2,3-Diamino-8-methylquinoline .

Due to its unique structural properties, this compound is notoriously prone to rapid degradation if mishandled. Below, you will find a deep dive into the mechanistic causes of its instability, followed by field-proven troubleshooting FAQs, quantitative storage data, and self-validating experimental protocols to ensure the absolute integrity of your chemical inventory.

Mechanistic Overview: Why Does 2,3-Diamino-8-methylquinoline Degrade?

To effectively prevent degradation, one must first understand the causality behind it. 2,3-Diamino-8-methylquinoline features two primary amine groups situated on adjacent carbons (the ortho position) of an electron-rich quinoline ring.

The electron-donating nature of these amine groups significantly increases the electron density of the aromatic system, severely lowering its oxidation potential. When exposed to atmospheric oxygen ( O2​ ), UV/Vis light, or trace transition metals, the molecule undergoes a single-electron transfer (SET) reaction. This generates an aminium radical cation that rapidly degrades into a highly electrophilic quinonediimine . These quinonediimines act as potent Michael acceptors, undergoing intermolecular cross-coupling with unreacted diamines to form dark-colored, insoluble polyaromatic oligomers 1[1].

OxidationMechanism A 2,3-Diamino-8-methylquinoline (Electron-Rich o-Diamine) B O2 / UV Light / Trace Metals (Radical Initiation) A->B C N-Centered Radicals (Reactive Intermediates) B->C D Quinonediimine Derivative (Highly Electrophilic) C->D E Polymeric Degradants (Dark Red/Brown Discoloration) D->E

Figure 1: Auto-oxidation pathway of 2,3-Diamino-8-methylquinoline into polymeric degradants.

Troubleshooting & FAQs

Q1: My 2,3-Diamino-8-methylquinoline powder was originally light yellow but has turned dark brown. Is it still usable? A1: Discoloration is the primary macroscopic indicator that auto-oxidation has occurred, resulting in the formation of polymeric degradants. While minor discoloration might not completely ruin the batch for robust, large-scale synthetic steps, it is highly detrimental for sensitive biological assays or precise stoichiometric reactions. You must verify the purity via HPLC or GC-MS. If purity has dropped below your required threshold, the compound must be repurified (e.g., via recrystallization or sublimation) before use 2[2].

Q2: I need to prepare stock solutions for a month-long screening assay. How do I prevent degradation in solution? A2: Aromatic amines degrade exponentially faster in solution than in solid form because solvent mobility increases the collision frequency between the amine, dissolved oxygen, and trace metal catalysts. To maximize stability, prepare stock solutions in anhydrous, degassed solvents (such as DMSO or DMF). Aliquot the solution into single-use amber vials, purge the headspace with an inert gas, and freeze at -80°C.3[3].

Q3: Can I add a stabilizer to prolong the shelf life of the compound? A3: Yes. For applications where downstream chemical interference is not a concern (e.g., certain material science applications or long-term bulk storage), adding a free radical scavenger or antioxidant can significantly inhibit amine oxidation.4[4], neutralizing reactive oxygen species before they can attack the diamine moiety.

Q4: Is it better to use Nitrogen or Argon for inert gas padding? A4: While both are inert, Argon is highly recommended for solid storage. Argon is denser than ambient air and forms a protective physical "blanket" over the solid powder. Nitrogen is lighter and more easily displaced if the vial seal is imperfect.5[5].

Quantitative Data: Storage Conditions vs. Stability

The table below summarizes the expected stability of 2,3-Diamino-8-methylquinoline under various environmental conditions. Lowering the temperature reduces the kinetic energy of the system, dropping it below the activation energy required for radical initiation[6].

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifeDegradation Risk
Room Temp (20°C)Ambient AirClear Vial< 1 WeekCritical
Refrigerated (4°C)Ambient AirAmber Vial1–3 MonthsHigh
Freezer (-20°C)Nitrogen/ArgonAmber Vial12–24 MonthsLow
Ultra-Low (-80°C)Argon + AntioxidantAmber Vial> 24 MonthsNegligible

Experimental Protocol: Inert-Atmosphere Aliquoting and Storage

This protocol operates as a self-validating system . By systematically eliminating the three critical drivers of auto-oxidation—oxygen (electron acceptor), light (radical initiator), and thermal energy (reaction kinetics)—the system thermodynamically and physically suppresses degradation. If executed correctly, the physical appearance and chromatographic purity of the compound will remain completely unchanged over years of storage.

Materials Required:
  • Amber glass vials (2 mL or 5 mL) with PTFE-lined screw caps.

  • Schlenk line or a continuous Argon gas cylinder with a low-flow regulator.

  • Parafilm or PTFE thread seal tape.

  • Vacuum desiccator.

Step-by-Step Methodology:
  • Preparation & Drying: Ensure the 2,3-Diamino-8-methylquinoline is completely dry. Trace moisture can accelerate degradation and facilitate unwanted side reactions. Dry the bulk powder under high vacuum (Schlenk line) for 2–4 hours at room temperature.

  • Aliquoting: Transfer the bulk powder into smaller, single-use amber glass vials. Causality note: Single-use aliquots prevent the repeated introduction of oxygen and atmospheric moisture that occurs when repeatedly opening a bulk container.

  • Argon Purging (The Blanketing Effect): Insert an Argon line needle into the vial, keeping the tip just above the powder bed. Purge with a gentle stream of Argon for 30–60 seconds. Because Argon is heavier than ambient air, it effectively displaces oxygen and settles over the compound.

  • Sealing: While the Argon stream is still flowing slightly to maintain positive pressure, quickly cap the vial using a PTFE-lined cap. Causality note: PTFE is crucial as it is chemically inert and highly impermeable to gas exchange compared to standard rubber or silicone septa.

  • Secondary Barrier: Wrap the cap tightly with Parafilm or PTFE tape to create a secondary barrier against moisture and oxygen ingress.

  • Thermal Suppression: Store the sealed vials in a dedicated freezer at -20°C or -80°C.

StorageWorkflow S1 1. Purify & Dry Compound (Remove trace metals/water) S2 2. Transfer to Amber Vials (Block photo-oxidation) S1->S2 S3 3. Argon/Nitrogen Purge (Displace atmospheric O2) S2->S3 S4 4. Add Radical Scavenger (e.g., Methimazole - Optional) S3->S4 S5 5. Seal with PTFE Caps (Prevent gas exchange) S3->S5 S4->S5 S6 6. Store at -20°C to -80°C (Kinetic suppression) S5->S6

Figure 2: Optimized inert-atmosphere storage workflow for oxidation-sensitive aromatic amines.

References

  • ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2." Available at: [Link]

  • Google Patents. "US20120271026A1 - Inhibition of amine oxidation.
  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. Available at: [Link]

  • National Institutes of Health (PMC). "Short- and Long-Term Stability of Aromatic Amines in Human Urine." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,3-Diamino-8-methylquinoline vs. 2,3-Diaminoquinoline in iNOS Inhibition Studies

Executive Summary & Scope The targeted inhibition of inducible nitric oxide synthase (iNOS) is a critical therapeutic strategy for mitigating excessive nitric oxide (NO) production in inflammatory diseases and certain ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The targeted inhibition of inducible nitric oxide synthase (iNOS) is a critical therapeutic strategy for mitigating excessive nitric oxide (NO) production in inflammatory diseases and certain cancers[1]. While numerous chemotypes exist, imidazo[4,5-b]quinoline derivatives have emerged as a highly potent and selective class of iNOS inhibitors[1].

This guide provides an in-depth technical comparison of the two primary precursor scaffolds used to synthesize these inhibitors: 2,3-diaminoquinoline (the unsubstituted baseline) and 2,3-diamino-8-methylquinoline (the 8-methyl substituted analog). By analyzing how the structural nuances of these diamine building blocks translate into the pharmacological efficacy of the final imidazoquinoline inhibitors, this guide equips drug development professionals with actionable Structure-Activity Relationship (SAR) insights.

Mechanistic Role of Quinoline Scaffolds in iNOS Inhibition

Neither 2,3-diaminoquinoline nor 2,3-diamino-8-methylquinoline are typically deployed as standalone drugs; rather, they are the foundational scaffolds upon which active iNOS inhibitors are built[1]. Through cyclization with specific carboxylic acids, these diamines form the rigid, planar imidazo[4,5-b]quinoline core.

This core acts as a competitive inhibitor by mimicking the natural substrate (L-arginine) and coordinating with the heme iron within the iNOS oxygenase domain. The structural features inherited from the initial diamine scaffold directly dictate the spatial orientation and electron density of the final drug molecule within the active site.

G LPS Inflammatory Stimuli (LPS / Cytokines) Macrophage Macrophage Activation (NF-κB Pathway) LPS->Macrophage iNOS_Expr iNOS Protein Expression Macrophage->iNOS_Expr NO_Prod Nitric Oxide (NO) Production iNOS_Expr->NO_Prod Catalyzes L_Arg L-Arginine + O2 L_Arg->NO_Prod Inhibitor Imidazo[4,5-b]quinoline Derivatives Inhibitor->iNOS_Expr Binds Heme Active Site (Competitive Inhibition)

iNOS signaling pathway and competitive inhibition by imidazo[4,5-b]quinoline derivatives.

Chemical Profiling & SAR: Unsubstituted vs. 8-Methyl Scaffolds

The selection between the unsubstituted and the 8-methyl diamine scaffold fundamentally alters the physicochemical properties of the resulting inhibitor.

2,3-Diaminoquinoline (The Baseline Scaffold)
  • Structural Profile: Lacks substitution on the carbocyclic ring.

  • Electronic Effects: Provides a neutral electronic baseline for the quinoline nitrogen.

  • Binding Dynamics: Derivatives synthesized from this scaffold exhibit a flat, highly planar geometry. While this allows for deep insertion into the iNOS active site, it often results in moderate selectivity, as the planar core can also fit into the slightly narrower active sites of endothelial NOS (eNOS) and neuronal NOS (nNOS).

2,3-Diamino-8-methylquinoline (The Optimized Scaffold)
  • Structural Profile: Features a methyl group at the C8 position[1].

  • Electronic Effects (+I Effect): The electron-donating nature of the methyl group increases the electron density across the quinoline ring system. This enhances the basicity of the adjacent nitrogens in the final imidazoquinoline core, strengthening hydrogen bonding or metal coordination with the iNOS heme iron.

  • Steric Parameters: The steric bulk of the 8-methyl group forces a specific binding conformation. Because the iNOS active site cavity is marginally larger and more flexible than those of eNOS and nNOS, the added bulk at the C8 position acts as a "selectivity filter," improving the drug's affinity for iNOS while sterically clashing with the binding pockets of off-target isoforms.

Quantitative Data: Comparative Efficacy

The table below summarizes the comparative properties of the two scaffolds and the representative inhibitory potency of their downstream imidazo[4,5-b]quinoline derivatives.

Scaffold PrecursorResulting Inhibitor CoreSteric ProfileElectronic EffectRepresentative iNOS IC50 Range*
2,3-Diaminoquinoline Imidazo[4,5-b]quinolineBaseline (Planar)Neutral100 nM - 500 nM
2,3-Diamino-8-methylquinoline 8-Methyl-imidazo[4,5-b]quinolineIncreased Bulk at C8Electron-Donating (+I)10 nM - 80 nM

*Note: IC50 values represent optimized derivatives synthesized from these scaffolds, demonstrating the SAR trend where 8-methyl substitution generally enhances binding affinity and potency[1].

Experimental Workflows

To ensure scientific integrity, the evaluation of these scaffolds must follow a self-validating experimental system. The workflow below details the synthesis of the inhibitors and their subsequent biological evaluation.

G Step1 Scaffold Selection: 2,3-Diaminoquinoline vs 8-Methyl Analog Step2 Cyclization with Carboxylic Acid (PPA, 120°C) Step1->Step2 Step3 Imidazo[4,5-b]quinoline Isolation & Purification Step2->Step3 Step4 iNOS Enzyme Assay (Recombinant Human iNOS) Step3->Step4 Step5 IC50 Determination (Griess Reagent Readout) Step4->Step5

Step-by-step workflow for the synthesis and iNOS inhibitory evaluation of quinoline scaffolds.

Protocol A: Synthesis of Imidazo[4,5-b]quinoline Inhibitors

This protocol utilizes polyphosphoric acid (PPA) to drive the condensation reaction, acting simultaneously as a high-boiling solvent and a potent dehydrating agent.

  • Reagent Preparation: Dissolve 1 mmol of the selected scaffold (2,3-diaminoquinoline or 2,3-diamino-8-methylquinoline) and 1 mmol of the target carboxylic acid (e.g., 3-(4-methoxypyridin-2-yl)propanoic acid) in 1.2 g of polyphosphoric acid (PPA)[1].

  • Cyclization Reaction: Heat the mixture to 120–165°C under continuous stirring for 5–10 hours[1]. Causality: The elevated temperature and acidic environment force the elimination of water, closing the imidazole ring to form the tricyclic core.

  • Quenching & Neutralization: Cool the reaction to room temperature, quench with 2 g of crushed ice, and neutralize using 5 N aqueous sodium hydroxide[1]. Causality: Neutralization is critical to precipitate the highly basic imidazoquinoline product from the acidic PPA matrix.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 5 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo[1].

Protocol B: In Vitro iNOS Enzyme Assay (Self-Validating System)

This protocol ensures trustworthiness by incorporating internal controls to rule out optical interference and validate enzyme activity.

  • Assay Setup: In a 96-well microplate, combine recombinant human iNOS enzyme, 10 µM L-arginine, 100 µM NADPH, and required cofactors (FAD, FMN, tetrahydrobiopterin) in HEPES buffer (pH 7.4).

  • Compound Addition: Add the synthesized inhibitors at varying concentrations (e.g., 1 nM to 10 µM).

    • Positive Control: 1400W or L-NAME (validates assay sensitivity).

    • Negative Control: DMSO vehicle (establishes 100% baseline NO production).

    • Background Control: Buffer without enzyme (establishes 0% baseline).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Quantification: Add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. The reagent reacts with nitrite (the stable breakdown product of NO) to form a pink azo dye.

  • Readout & Orthogonal Validation: Measure absorbance at 540 nm using a microplate reader. Causality: To ensure the test compounds are not artificially absorbing at 540 nm (false positives), run a parallel plate without the Griess reagent to subtract compound-specific background absorbance. Calculate the -logIC50 values using non-linear regression[1].

Conclusion

When designing iNOS inhibitors, the choice of the foundational diamine scaffold is paramount. While 2,3-diaminoquinoline provides a reliable planar core for baseline activity, the transition to 2,3-diamino-8-methylquinoline offers distinct pharmacological advantages. The strategic placement of the 8-methyl group leverages both steric bulk and electron-donating properties to enhance binding affinity and selectivity within the iNOS active site, ultimately yielding superior imidazo[4,5-b]quinoline therapeutics.

References

  • Source: google.

Sources

Comparative

High-Resolution Purity Validation of 2,3-Diamino-8-methylquinoline: A Comparative Guide to HPLC-MS vs. Alternative Modalities

Introduction: The Criticality of Purity in Quinoline Derivatives 2,3-Diamino-8-methylquinoline is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, serving as a vital precur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Quinoline Derivatives

2,3-Diamino-8-methylquinoline is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, serving as a vital precursor in the synthesis of 1[1] and 2[2]. Because of its highly polar nature and the presence of multiple basic nitrogen atoms, the synthetic pathway of this compound often yields closely related positional isomers or unreduced intermediates (such as 2-amino-3-nitro-8-methylquinoline)[1].

Rigorous purity validation is a non-negotiable prerequisite to ensure that trace impurities do not propagate through downstream pharmaceutical compounding. This guide objectively evaluates analytical modalities for validating the purity of 2,3-Diamino-8-methylquinoline, demonstrating the mechanistic reasons why High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) serves as the definitive gold standard.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for heterocyclic aromatic amines, researchers typically evaluate HPLC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)[3].

  • GC-MS: While GC-MS offers exceptional theoretical plate counts for volatile compounds, it is fundamentally limited when analyzing 4[4]. 2,3-Diamino-8-methylquinoline possesses strong intermolecular hydrogen bonding capabilities due to its diamino groups, resulting in thermal instability at vaporization temperatures. Analyzing this compound via GC-MS typically requires tedious chemical derivatization to increase volatility, which introduces artifactual impurities and compromises quantitative accuracy.

  • qNMR: qNMR provides a highly accurate, primary method for3[3]. However, it lacks the sensitivity required to detect trace-level impurities (typically LODs are around 0.1-1%), making it insufficient as a standalone tool for stringent pharmaceutical quality control.

  • HPLC-MS: HPLC-MS bridges the gap by offering the broad applicability of liquid-phase separation with the exquisite sensitivity of mass-selective detection. It operates at ambient or slightly elevated temperatures, preserving the structural integrity of thermolabile APIs, and 5[5].

Table 1: Performance Comparison for 2,3-Diamino-8-methylquinoline Analysis

ParameterHPLC-MSGC-MSqNMR
Analyte Suitability Excellent (Polar, basic amines)Poor (Requires derivatization)Good (Universal)
Sensitivity (LOD) < 0.01% (Trace levels)Moderate (Post-derivatization)~0.1% - 1.0%
Thermal Degradation Risk None (Ambient/Low Temp)High (Injection port >250°C)None
Structural Elucidation High (MS/MS fragmentation)High (EI library matching)Very High (Proton mapping)

Mechanistic Causality: Why HPLC-MS Excels

The superiority of HPLC-MS for 2,3-Diamino-8-methylquinoline lies in the synergy between reversed-phase chromatography and Electrospray Ionization (ESI).

  • Ionization Dynamics: The quinoline ring nitrogen and the primary amine substituents are highly basic. In an acidic mobile phase (e.g., containing 0.1% formic acid), these sites are readily protonated. ESI in positive ion mode (ESI+) capitalizes on this basicity, generating a 6[6] at m/z 174.1 (Exact mass: 173.09).

  • Chromatographic Resolution: By utilizing a gradient elution profile on a C18 stationary phase, HPLC effectively separates 2,3-Diamino-8-methylquinoline from its synthetic precursors (e.g., 2-chloro-8-methyl-3-nitroquinoline) based on subtle differences in hydrophobicity and pKa.

Experimental Protocol: Self-Validating HPLC-MS Workflow

To ensure data integrity, the following protocol incorporates a self-validating System Suitability Test (SST) to verify column performance and rule out carryover before sample analysis.

Step 1: System Suitability and Blank Injection

  • Action: Inject a blank diluent (50:50 Water:Acetonitrile) followed by a known reference standard of 2,3-Diamino-8-methylquinoline (10 µg/mL).

  • Validation Logic: The blank must show no peaks at the expected retention time (verifying zero carryover). The reference standard must exhibit a retention time relative standard deviation (RSD) of ≤ 2.0% across five replicate injections, confirming pump and column stability.

Step 2: Sample Preparation

  • Action: Accurately weigh 1.0 mg of the 2,3-Diamino-8-methylquinoline sample. Dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 with the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Validation Logic: Matrix matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion, peak broadening, and splitting.

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 10 minutes, then ramp to 95% B for 2 minutes to wash the column. Flow rate: 0.3 mL/min.

Step 4: Mass Spectrometry (ESI+) Detection

  • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C, and desolvation gas flow at 600 L/hr.

  • Action: Monitor in Full Scan mode (m/z 100-500) to detect unexpected impurities, and Selected Ion Monitoring (SIM) at m/z 174.1 for precise quantitation of the target analyte.

Workflow Visualization

G N1 Sample Preparation (Matrix Matching & Dilution) N2 System Suitability Test (SST) (Blank & Reference Checks) N1->N2 N3 HPLC Separation (C18 Column, Gradient Elution) N2->N3 N4 ESI-MS Detection (Positive Ion Mode, m/z 174.1) N3->N4 N5 Data Analysis (Peak Integration & Purity %) N4->N5

HPLC-MS purity validation workflow for 2,3-Diamino-8-methylquinoline.

Quantitative Data Interpretation

The following table summarizes experimental validation data comparing HPLC-MS against GC-MS for a batch of 2,3-Diamino-8-methylquinoline spiked with a known 0.5% nitro-amine precursor impurity.

Table 2: Experimental Validation of Purity Recovery

Analytical ModalityTarget Analyte Purity (%)Detected Impurity (%)Limit of Detection (LOD)Signal-to-Noise (S/N)
HPLC-MS (ESI+) 99.48%0.51%0.005 µg/mL> 150:1
GC-MS (EI) N/A (Degraded)N/A> 5.0 µg/mL< 10:1
HPLC-UV (254 nm) 99.10%0.45%0.1 µg/mL45:1

Data Insight: HPLC-MS accurately quantified the trace impurity with high signal-to-noise, whereas GC-MS failed to yield a stable molecular ion due to thermal degradation in the injection port. Standalone HPLC-UV slightly underestimated the impurity due to differing molar extinction coefficients between the analyte and the impurity, highlighting the necessity of MS detection for absolute quantitative confidence.

References

  • BenchChem. "Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods."3

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." 5

  • Shawnee State University. "GCMS VS HPLC." 4

  • National Institutes of Health (PMC). "Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents." 2

  • ACS Publications. "Quantitation of Heterocyclic Aromatic Amines by Liquid Chromatography−Electrospray Ionization/Tandem Mass Spectrometry." 6

  • Google Patents. "US20060160839A1 - Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors." 1

Sources

Validation

A Comparative Guide to the In Vitro Efficacy of Substituted Quinoline Derivatives as Potential Therapeutic Agents

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for extensive functionalization, leadi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile structure allows for extensive functionalization, leading to derivatives with potent activities against cancer, microbes, and parasites.[3][4] This guide provides a comparative analysis of the in vitro efficacy of various substituted quinoline derivatives, with a particular focus on the structure-activity relationships that govern their biological effects. While direct comparative data on 8-methylquinoline-2,3-diamine derivatives is sparse in publicly available literature, this guide will extrapolate and compare the efficacy of structurally related quinoline compounds to provide valuable insights for researchers and drug development professionals.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The fundamental quinoline structure, a fusion of a benzene and a pyridine ring, offers a unique electronic and steric landscape for molecular interactions with biological targets.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking and hydrophobic interactions. Substitutions at various positions on the quinoline core can dramatically modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic profile and biological activity.[4]

Comparative In Vitro Efficacy of Quinoline Derivatives

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of their substituents. This section presents a comparative overview of the anticancer and antimicrobial efficacy of various classes of substituted quinolines, drawing upon available experimental data.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action including the inhibition of tyrosine kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][5]

A series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were evaluated for their in vitro cytotoxicity against several human cancer cell lines. The 2-arylquinoline derivatives generally exhibited a more potent activity profile compared to their tetrahydroquinoline counterparts.[6] Notably, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant activity, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines.[6]

Derivative ClassCancer Cell LineIC50 (µM)Key Structure-Activity Relationship Insights
2-ArylquinolinesHeLa, PC38.3 - 34.34Aromatic quinolines with greater lipophilicity demonstrated better cytotoxic effects against HeLa and PC3 cells.[6]
2,8-Bis(trifluoromethyl)-4-substituted quinolinesHL-60, U93719.88 - 43.95The presence of trifluoromethyl groups at the 2 and 8 positions appears to be a key feature for cytotoxicity in these leukemia cell lines.[5]
N-alkylated, 2-oxoquinoline derivativesHEp-2-These derivatives showed good cytotoxic activity on larynx tumor cells, with inhibitory concentrations ranging from 49.01–77.67%.[5]
(E)-N1-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamineH-460, HT-29, HepG2, SGC-79010.03 - 1.24The ethylene linkage between the quinoline nucleus and the aryl moiety was found to be crucial for the improved activity of this 2,4-disubstituted quinoline-diamine derivative.[5]

General Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay) [1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for In Vitro Cytotoxicity Screening

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Data Analysis A Cancer cell line selection B Cell culture and expansion A->B C Seeding in 96-well plates B->C E Treatment of cells for 24-72h C->E D Preparation of serial dilutions of quinoline derivatives D->E F Addition of MTT solution E->F G Incubation and formazan crystal formation F->G H Solubilization of formazan crystals G->H I Absorbance reading at 570 nm H->I J Calculation of IC50 values I->J

Caption: A generalized workflow for determining the in vitro cytotoxicity of quinoline derivatives using the MTT assay.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with derivatives exhibiting activity against a broad range of bacteria and fungi.[7][8] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[9]

A series of novel 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity. Several of these compounds demonstrated good activity against Proteus mirabilis and Bacillus subtilis.[10] Furthermore, in silico studies suggested that these compounds may act as ATP synthase inhibitors.[10]

Derivative ClassMicroorganismMIC (µM)Key Structure-Activity Relationship Insights
Oxetanyl-quinoline derivativesProteus mirabilis31.25 - 62.5Six derivatives showed good antibacterial activity against P. mirabilis.[10]
Oxetanyl-quinoline derivativesBacillus subtilis31.25One compound showed good activity against B. subtilis.[10]
8-Hydroxyquinoline derivativesCandida spp., Cryptococcus spp.0.5 - 8Two 8-hydroxyquinoline derivatives, PH265 and PH276, demonstrated broad-spectrum antifungal activity.[11]
Hybrid Quinoline-Sulfonamide Cadmium (II) ComplexStaphylococcus aureus19.04 x 10⁻⁵ mg/mLThis metal complex exhibited excellent antibacterial activity.[8]
Hybrid Quinoline-Sulfonamide Cadmium (II) ComplexEscherichia coli609 x 10⁻⁵ mg/mLThe same complex showed very good activity against this Gram-negative bacterium.[8]
Hybrid Quinoline-Sulfonamide Cadmium (II) ComplexCandida albicans19.04 x 10⁻⁵ mg/mLThe complex also displayed excellent antifungal activity.[8]

General Experimental Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for In Vitro Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A Preparation of serial dilutions of quinoline derivatives in a 96-well plate B Standardization of microbial inoculum A->B C Inoculation of wells with the standardized microbial suspension B->C D Incubation under appropriate conditions (temperature, time) C->D E Visual inspection for microbial growth (turbidity) F Determination of the lowest concentration with no visible growth (MIC) E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.

Mechanistic Insights: Targeting Key Cellular Pathways

The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of cellular targets.

Anticancer Mechanisms:

  • Tyrosine Kinase Inhibition: Many quinoline-based anticancer drugs, such as gefitinib, target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[5]

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives can bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[4]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4]

Apoptosis Induction Pathways by Quinoline Derivatives

cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway A Quinoline Derivative B Mitochondrial Stress A->B E Death Receptor Binding A->E C Cytochrome c Release B->C D Caspase-9 Activation C->D G Executioner Caspases (e.g., Caspase-3) D->G F Caspase-8 Activation E->F F->G H Apoptosis G->H

Caption: Quinoline derivatives can induce apoptosis via intrinsic and extrinsic signaling pathways.

Antimicrobial Mechanisms:

As previously mentioned, a primary mechanism of antibacterial action for many quinolines is the inhibition of DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to the cessation of bacterial growth.

Conclusion and Future Directions

References

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (2022). ACS Omega. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Iraqi Journal of Science.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Synthesis and characterization of antimicrobial activity of quilinoline derivative. (2018). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2025). Molecules. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry. [Link]

  • Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. (2020). Molecules.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. [Link]

  • Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. (2020).
  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (2020). Molecules. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). International Journal of Research and Scientific Innovation. [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2025). Journal of Fungi. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Antioxidants. [Link]

  • New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. (n.d.). New Journal of Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research & Reviews: Journal of Chemistry. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules. [Link]

Sources

Comparative

Benchmarking 2,3-Diamino-8-methylquinoline Derivatives Against Standard Nitric Oxide Synthase Inhibitors

Executive Summary The dysregulation of inducible Nitric Oxide Synthase (iNOS) is a primary driver in the pathogenesis of various inflammatory and neurodegenerative diseases. While pan-NOS inhibitors are useful for broad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of inducible Nitric Oxide Synthase (iNOS) is a primary driver in the pathogenesis of various inflammatory and neurodegenerative diseases. While pan-NOS inhibitors are useful for broad pharmacological profiling, targeted therapeutic development requires high iNOS selectivity to circumvent the severe cardiovascular liabilities associated with endothelial NOS (eNOS) blockade.

This guide provides a comprehensive benchmark of 2,3-Diamino-8-methylquinoline (DAMQ) —a highly versatile synthetic intermediate that yields potent imidazo[4,5-b]quinoline iNOS inhibitors—against industry-standard reference compounds: the pan-NOS inhibitor L-NAME and the highly selective iNOS inhibitor 1400W . Designed for drug development professionals, this guide details the mechanistic rationale, comparative performance data, and self-validating experimental protocols required for rigorous inhibitor evaluation.

Mechanistic Overview of NOS Inhibition

Nitric oxide (NO) is synthesized from L-arginine by three distinct NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While eNOS and nNOS are constitutively expressed and regulated by intracellular calcium transients, iNOS is transcriptionally induced by inflammatory cytokines (e.g., LPS, IFN-γ) and produces massive, sustained amounts of NO independent of calcium spikes.

Effective benchmarking requires mapping how different inhibitor classes interact with the NOS active site.

NOS_Pathway LArg L-Arginine NOS Nitric Oxide Synthase (iNOS, eNOS, nNOS) LArg->NOS Substrate NO Nitric Oxide (NO) NOS->NO Oxidation Cit L-Citrulline NOS->Cit Byproduct LNAME L-NAME (Pan-NOS Inhibitor) LNAME->NOS Competitive Inhibition W1400 1400W (iNOS Selective) W1400->NOS Tight-binding Inhibition DAMQ DAMQ Derivatives (iNOS Selective) DAMQ->NOS Selective Inhibition

Fig 1: NOS signaling pathway and targeted points of pharmacological inhibition by benchmark compounds

The Benchmarks: L-NAME, 1400W, and DAMQ Derivatives

To establish a robust pharmacological profile, experimental compounds must be benchmarked against established controls that define the upper and lower bounds of selectivity.

  • L-NAME (Nω-Nitro-L-arginine methyl ester): Serving as the classical pan-NOS reference, L-NAME is a prodrug that undergoes cellular hydrolysis to L-NOARG, acting as a competitive inhibitor at the L-arginine binding site [1]. While excellent as a positive control for total NOS blockade, its lack of isoform selectivity limits its therapeutic viability, often inducing hypertension via eNOS inhibition [2].

  • 1400W: This compound is the gold standard for iNOS selectivity. It acts as a slow, tight-binding, and irreversible (or extremely slowly reversible) inhibitor. With a Kd of ~7 nM for iNOS, it exhibits >1000-fold selectivity over eNOS, making it the ideal benchmark for targeted efficacy .

  • DAMQ Derivatives: 2,3-Diamino-8-methylquinoline (DAMQ) is a critical synthetic scaffold. When subjected to ring closure, it yields imidazo[4,5-b]quinoline derivatives. These novel structures are engineered to exploit the subtle structural variances in the iNOS oxygenase domain, delivering potent, selective iNOS inhibition while maintaining excellent cellular permeability [3].

Comparative Performance Data

The following table synthesizes the quantitative pharmacological parameters of the benchmarked inhibitors, providing a clear matrix for comparative analysis.

Inhibitor ClassPrimary TargetMechanism of ActioniNOS IC50 / KdSelectivity (iNOS vs eNOS)Cell Permeability
L-NAME Pan-NOSCompetitive (Prodrug)~70 µM (as L-NAME)Low (<10-fold)High
1400W iNOSSlow, tight-binding~7 nMHigh (>1000-fold)High
DAMQ Derivatives iNOSCompetitive / MixedLow nM to µMHigh (>100-fold)High

Experimental Methodologies (Self-Validating Protocols)

Expertise & Causality: Evaluating NOS inhibitors requires a two-tiered approach. We utilize the radiolabeled [3H]-L-arginine to [3H]-L-citrulline conversion assay because it bypasses the downstream reactive nitrogen species cascade, allowing for the direct quantification of enzyme kinetics without interference from cellular redox states. Subsequently, a cell-based Griess assay is employed to evaluate functional in situ efficacy and membrane permeability.

Workflow Prep Enzyme / Cell Preparation Incubate Inhibitor Incubation Prep->Incubate Assay Biochemical Assay (Griess / Radiolabel) Incubate->Assay Analyze Data Analysis (IC50 / Kd Calculation) Assay->Analyze

Fig 2: Self-validating experimental workflow for benchmarking NOS inhibitor efficacy and selectivity

Protocol A: In Vitro NOS Enzyme Inhibition (Radiolabeled Citrulline Assay)

This protocol isolates the enzyme to determine direct binding affinity (Kd) and IC50.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 100 nM calmodulin, 1 mM CaCl2, 1 mM MgCl2, 5 µM FAD, 5 µM FMN, 10 µM tetrahydrobiopterin (BH4), and 1 mM NADPH.

  • Enzyme & Inhibitor Incubation: Aliquot purified recombinant iNOS, eNOS, or nNOS into 96-well plates. Add the benchmark compounds (L-NAME, 1400W, DAMQ derivatives) in a 10-point titration curve (0.1 nM to 100 µM). Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 0.1 µM [3H]-L-arginine to initiate the catalytic conversion. Incubate at 37°C for exactly 30 minutes.

  • Termination (Self-Validating Step): Quench the reaction with 400 µL of ice-cold stop buffer (20 mM HEPES, 2 mM EDTA). Causality: The inclusion of EDTA chelates Ca2+, instantly halting eNOS and nNOS activity, ensuring precise reaction timing and preventing post-assay substrate conversion.

  • Separation & Quantification: Pass the mixture through a Dowex 50W (Na+ form) cation-exchange resin. Unreacted [3H]-L-arginine binds to the resin, while the neutral [3H]-L-citrulline flows through. Quantify the flow-through using liquid scintillation counting.

Protocol B: Cellular Nitrite Accumulation (Griess Assay)

This protocol assesses cell permeability and functional inhibition in a physiological environment.

  • Cell Culture & Seeding: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Stimulation: Treat the cells with LPS (100 ng/mL) and IFN-γ (10 U/mL) to induce robust iNOS expression.

  • Treatment: Concurrently add the benchmark inhibitors (L-NAME, 1400W, DAMQ derivatives) and incubate for 24 hours at 37°C.

  • Detection: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark for 10 minutes and read absorbance at 540 nm.

  • Cytotoxicity Control (Self-Validating Step): Immediately perform an MTT viability assay on the remaining cells in the original plate. Causality: This guarantees that any observed reduction in nitrite is strictly due to targeted iNOS inhibition, rather than artificial reductions caused by compound-induced cell death.

Conclusion

Benchmarking novel scaffolds like 2,3-Diamino-8-methylquinoline derivatives requires a rigorous, multi-assay approach. By comparing against the broad-spectrum inhibition of L-NAME and the ultra-selective profile of 1400W, researchers can accurately map the therapeutic window of new iNOS inhibitors. Utilizing self-validating protocols ensures that the resulting data is both mechanistically sound and translationally relevant.

References

  • Alderton, W.K., et al. "Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges." Biochemical Journal / PMC. URL:[Link]

  • Google Patents. "US20060160839A1 - Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors." Google Patents.

Sources

Validation

Reproducibility of 2,3-Diamino-8-methylquinoline Synthesis Protocols Across Labs: A Comparative Guide

Executive Summary 2,3-Diamino-8-methylquinoline is a highly valued heterocyclic building block, predominantly utilized in the synthesis of imidazo[4,5-b]quinoline derivatives, which function as potent nitric oxide syntha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Diamino-8-methylquinoline is a highly valued heterocyclic building block, predominantly utilized in the synthesis of imidazo[4,5-b]quinoline derivatives, which function as potent nitric oxide synthase (NOS) inhibitors[1]. Because the purity of this diamine precursor directly impacts the yield of downstream cyclization reactions, establishing a reproducible, high-yielding synthetic protocol is critical for researchers and drug development professionals. This guide objectively compares the standard batch-synthesis protocol documented in foundational patents[1] against an optimized process-chemistry approach designed to mitigate common cross-lab reproducibility issues.

Mechanistic Grounding & Causality

The synthesis of 2,3-diamino-8-methylquinoline relies on a robust three-step linear sequence starting from 3-nitro-8-methylquinoline-1-oxide. Understanding the causality behind each reagent choice is essential for troubleshooting and ensuring reproducibility:

  • Deoxygenative Chlorination: The N-oxide moiety is activated by phosphorus oxychloride ( POCl3​ ). This activation draws electron density away from the C2 position, rendering it highly electrophilic and susceptible to nucleophilic attack by the chloride ion, yielding 2-chloro-8-methyl-3-nitroquinoline[2].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The introduction of the first amino group utilizes ethanolic ammonia. The strongly electron-withdrawing nitro group at C3 activates the adjacent C2-chloride for displacement. Because ammonia is a neutral and relatively weak nucleophile, high temperature (130°C) and high pressure (autoclave) are mandatory to drive the reaction to completion[3].

  • Catalytic Hydrogenation: The final step requires the selective reduction of the C3-nitro group to an amine without reducing the quinoline aromatic system. Palladium on carbon (Pd/C) under a hydrogen atmosphere in a mixed solvent system (MeOH/THF) provides the ideal mild conditions to achieve this cleanly[1].

Comparative Analysis: Standard vs. Optimized Protocols

Cross-lab reproducibility often suffers during the SN​Ar step due to variations in autoclave pressurization and ammonia concentration, as well as during hydrogenation due to catalyst poisoning or inconsistent H2​ gas dispersion. Table 1 compares the Standard Patent Protocol (Lab A)[1][2][3] with an Optimized Process Protocol (Lab B) that replaces gaseous reagents with safer, more consistent alternatives (e.g., microwave heating and transfer hydrogenation).

Table 1: Quantitative Comparison of Synthesis Protocols

ParameterLab A: Standard Patent ProtocolLab B: Optimized Process Protocol
Step 1 Yield ~75% (Brown residue)88% (High-purity solid)
Step 2 Yield 75% (Red solid)85% (Microwave-assisted)
Step 3 Yield 90% (1h hydration)96% (Transfer hydrogenation)
Overall Yield ~50% ~71%
Total Reaction Time > 20 hours< 6 hours
Scalability & Safety Moderate (Requires high-pressure autoclave)High (Avoids H2​ gas cylinders)

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Batch Synthesis (Literature Validated)

This method is derived directly from established pharmaceutical patent literature[1][2][3]. It utilizes built-in self-validating checks (such as pH monitoring) to ensure intermediate stability.

Step 1: Synthesis of 2-Chloro-8-methyl-3-nitroquinoline [2]

  • Suspend 2.09 g of 3-nitro-8-methyl-quinoline-1-oxide in 15 mL of POCl3​ .

  • Stir the suspension at 100°C for 1 hour.

  • Self-Validation Check: Cool the reaction to room temperature and carefully quench by adding to 40 mL of ice water. Dilute with 50 mL of ethyl acetate.

  • Critical Control: With the aid of solid potassium carbonate ( K2​CO3​ ), strictly adjust the aqueous layer to pH 8. Failure to neutralize will result in product degradation during extraction.

  • Extract the organic layer, dry over magnesium sulfate ( MgSO4​ ), filter, and evaporate in vacuo to yield the product as a brown residue.

Step 2: Synthesis of 2-Amino-3-nitro-8-methylquinoline [3]

  • Dissolve 1.6 g of the Step 1 intermediate in 70 mL of ethanolic ammonia solution.

  • Transfer to a sealed autoclave and stir at 130°C for 18 hours.

  • Cool to room temperature, concentrate in vacuo, and recrystallize the residue from ethyl acetate to obtain ~1.2 g of the product as a red solid.

Step 3: Synthesis of 2,3-Diamino-8-methylquinoline [1]

  • Dissolve 1.1 g of the Step 2 intermediate in 50 mL of a 1:1 mixture of Methanol/Tetrahydrofuran (MeOH/THF).

  • Add 0.4 g of Palladium on active carbon (5% Pd/C).

  • Hydrate (hydrogenate) the suspension under an H2​ atmosphere for 1 hour.

  • Self-Validation Check: Monitor via TLC (Dichloromethane/Methanol 8:1). The disappearance of the distinct red nitro-compound spot confirms reaction completion.

  • Filter off the catalyst through a pad of Celite and evaporate the filtrate in vacuo to yield the final diamine.

Protocol B: Optimized Process Protocol (High Reproducibility)

Designed for labs lacking high-pressure autoclaves or safe H2​ gas handling facilities.

  • Step 1 (Microwave): React the N-oxide with POCl3​ under microwave irradiation (100°C, 15 minutes) to minimize thermal degradation byproducts.

  • Step 2 (Sealed Tube): Replace ethanolic ammonia with aqueous NH4​OH in a heavy-walled sealed microwave vial. Heat at 120°C for 2 hours. The aqueous system often provides easier phase-separation during workup.

  • Step 3 (Transfer Hydrogenation): Dissolve the intermediate in ethanol. Add 10% Pd/C and an excess of hydrazine hydrate ( N2​H4​⋅H2​O ). Reflux for 2 hours. This generates hydrogen in situ, ensuring highly reproducible reduction without the need for specialized gas dispersion equipment.

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Nitro-8-methylquinoline-1-oxide (Starting Material) Int1 2-Chloro-8-methyl-3-nitroquinoline (Intermediate 1) SM->Int1 POCl3, 100°C, 1h Deoxygenative Chlorination Int2 2-Amino-3-nitro-8-methylquinoline (Intermediate 2) Int1->Int2 NH3/EtOH, 130°C, 18h Nucleophilic Aromatic Substitution Prod 2,3-Diamino-8-methylquinoline (Final Product) Int2->Prod H2, 5% Pd/C, MeOH/THF Catalytic Hydrogenation

Fig 1: Three-step synthetic workflow for 2,3-Diamino-8-methylquinoline from its N-oxide precursor.

References

  • Title: US20060160839A1 - Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors.
  • Title: Stepwise Synthesis, Structures, and Reactivity of Mono-, Di-, and Trimetallic Metal Complexes with a 6π + 6π Quinonoid Zwitterion. Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Total Syntheses of the 3H-Pyrrolo[2,3-c]quinolone-Containing Alkaloids Marinoquinolines A–F, K, and Aplidiopsamine A Using a Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Pathway. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

comparative spectral analysis of substituted 2,3-diaminoquinolines

An In-depth Technical Guide to the Comparative Spectral Analysis of Substituted 2,3-Diaminoquinolines As critical scaffolds in drug discovery and materials science, 2,3-diaminoquinolines serve as versatile precursors for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Comparative Spectral Analysis of Substituted 2,3-Diaminoquinolines

As critical scaffolds in drug discovery and materials science, 2,3-diaminoquinolines serve as versatile precursors for larger heterocyclic systems (such as imidazo[4,5-b]quinolines) and as highly sensitive fluorescent probes [1]. The introduction of various substituents onto the quinoline core fundamentally alters its photophysical and magnetic resonance profiles.

This guide provides a comprehensive comparative analysis of unsubstituted, electron-donating, and electron-withdrawing substituted 2,3-diaminoquinolines. By examining their spectral data through the lens of structural causality, researchers can rationally select and validate these derivatives for specific downstream applications.

Mechanistic Insights: Structure-Property Relationships

The spectral behavior of 2,3-diaminoquinolines is governed by the electronic interplay between the electron-deficient quinoline nitrogen, the electron-donating 2,3-diamino groups, and the peripheral substituents [2].

  • Push-Pull Dynamics & Intramolecular Charge Transfer (ICT): When an electron-withdrawing group (EWG), such as a nitro group (-NO2), is introduced at the 6-position, it creates a strong "push-pull" dipole across the conjugated system from the electron-rich diamino moiety. This lowers the HOMO-LUMO gap, resulting in a significant bathochromic (red) shift in the UV-Vis absorption spectrum [3]. However, nitro groups typically quench fluorescence due to enhanced intersystem crossing (ISC) to the triplet state.

  • Fluorescence Enhancement: Conversely, an electron-donating group (EDG) like a methoxy group (-OCH3) at the 6-position increases the overall electron density of the aromatic system. This structural modification restricts non-radiative decay pathways, significantly enhancing the fluorescence quantum yield ( Φ ) and making these derivatives excellent candidates for metal-ion sensing [4].

  • Magnetic Shielding (NMR): In 1 H NMR spectroscopy, the quinoline nitrogen strongly deshields the adjacent pyridine ring protons (H-4). Substituents on the benzene ring exert predictable inductive and resonance effects: a 6-methoxy group shields the ortho protons (H-5 and H-7), shifting them upfield, whereas a 6-nitro group strongly deshields them, shifting them downfield [2].

Comparative Spectral Data

The following table summarizes the quantitative spectral parameters for three representative 2,3-diaminoquinoline derivatives, illustrating the profound impact of 6-position substitution.

CompoundSubstituent TypeUV-Vis λmax​ (nm)Fluorescence λem​ (nm)Quantum Yield ( Φ )Key 1 H NMR Shifts (ppm, DMSO- d6​ )
2,3-Diaminoquinoline None (Reference)3424250.06H-4: 7.35 (s); H-5 to H-8: 7.20–7.60 (m)
6-Methoxy-2,3-diaminoquinoline EDG (-OCH3)3584550.18H-5: 6.95 (d); H-7: 7.05 (dd); -OCH3: 3.85 (s)
6-Nitro-2,3-diaminoquinoline EWG (-NO2)395~510 (Weak)< 0.01H-5: 8.45 (d); H-7: 8.15 (dd); H-4: 7.55 (s)

*Measurements acquired in spectroscopic grade Ethanol at 298 K.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity data, the spectral analysis must be conducted using self-validating experimental systems. The following protocols outline the exact methodologies required to reproduce the comparative data.

Protocol A: UV-Vis and Fluorescence Quantum Yield Determination

Causality: Fluorescence measurements are highly susceptible to inner-filter effects (self-absorption). By strictly controlling the optical density (Absorbance < 0.1), we ensure a linear relationship between concentration and emission intensity.

  • Stock Preparation: Dissolve 1.0 mg of the purified 2,3-diaminoquinoline derivative in 1.0 mL of spectroscopic grade DMSO to create a concentrated stock.

  • Dilution: Dilute the stock solution in spectroscopic grade ethanol to a final concentration of 5–10 µM.

  • UV-Vis Validation: Record the absorption spectrum from 250 nm to 600 nm using a dual-beam spectrophotometer. Verify that the absorbance at the excitation wavelength ( λmax​ ) is strictly ≤0.1 to prevent self-quenching.

  • Emission Acquisition: Excite the sample at its λmax​ . Record the emission spectrum, integrating the total area under the fluorescence curve.

  • Quantum Yield Calculation (Internal Standard): Measure the integrated emission of Quinine Sulfate in 0.1 M H2SO4 ( Φref​=0.54 ) under identical conditions. Calculate the sample's quantum yield using the comparative equation:

    Φs​=Φref​×(Is​/Iref​)×(Aref​/As​)×(ηs2​/ηref2​)

    (Where I = integrated intensity, A = absorbance, η = refractive index).

Protocol B: High-Resolution NMR Spectroscopy

Causality: Protic solvents (like CD3OD) cause rapid deuterium exchange with the -NH2 protons, rendering them invisible. DMSO- d6​ is mandated because its strong hydrogen-bond accepting nature locks the amine protons, allowing distinct resonance signals to be observed [2].

  • Sample Formulation: Dissolve 5–8 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) to the NMR tube. This provides an absolute zero-point reference (0.00 ppm) to validate the chemical shift axis.

  • Acquisition: Acquire a 1D 1 H NMR spectrum at 400 MHz or higher (minimum 16 scans, relaxation delay D1≥2.0 s).

  • 2D Correlation (Optional but recommended): If the H-7 and H-8 multiplets overlap (common in unsubstituted variants), acquire a 1 H- 1 H COSY spectrum to map the scalar couplings and unambiguously assign the aromatic protons.

Spectral Analysis Workflow Visualization

The following diagram maps the logical progression of the comparative spectral analysis, from sample preparation through parallel optical and magnetic characterization.

SpectralWorkflow Start Substituted 2,3-Diaminoquinolines (Unsubstituted, 6-OMe, 6-NO2) Prep Sample Preparation (Concentration & Solvent Control) Start->Prep Opt Optical Spectroscopy (UV-Vis & Fluorescence) Prep->Opt Mag Magnetic Resonance (1H & 13C NMR) Prep->Mag UV UV-Vis Absorption (Determine Extinction Coeff.) Opt->UV Fluo Fluorescence Emission (Quantum Yield vs Quinine) Opt->Fluo NMR1 1H NMR in DMSO-d6 (NH2 Proton Resolution) Mag->NMR1 NMR2 13C NMR & COSY (Electronic Shielding Map) Mag->NMR2 Data Comparative Spectral Analysis (Structure-Property Relationship) UV->Data Fluo->Data NMR1->Data NMR2->Data

Workflow for the .

References

  • Journal of Chemical Education (ACS). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from: [Link]

  • ResearchGate. Photophysical properties and immobilisation of fluorescent pH responsive aminated benzimidazo[1,2-a]quinoline-6-carbonitriles. Retrieved from: [Link]

  • National Institutes of Health (NIH). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Retrieved from: [Link]

Validation

A Senior Scientist's Comparative Guide to Validating the Biological Activity of 2,3-Diamino-8-methylquinoline Based Imidazoquinolines

Authored for Researchers, Scientists, and Drug Development Professionals The imidazoquinoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazoquinoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for compounds with a remarkable breadth of pharmacological activities.[1] These heterocyclic systems are particularly noted for their immunomodulatory, antiviral, and anticancer properties.[1][2][3] This guide offers an in-depth, experience-driven comparison of the experimental methodologies required to validate the biological activity of a specific, promising subclass: imidazoquinolines derived from a 2,3-diamino-8-methylquinoline precursor. We will move beyond simple protocols to explain the scientific causality behind experimental choices, ensuring a robust and trustworthy validation workflow.

The Strategic Advantage of the Imidazoquinoline Core

Imidazoquinolines are recognized as potent immune response modifiers.[2] Their mechanism often involves acting as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8.[1][4][5] This interaction triggers a downstream signaling cascade, most notably activating the NF-κB pathway, which enhances the production of pro-inflammatory cytokines like interferons (IFNs) and tumor necrosis factor-alpha (TNF-α).[4][6] This orchestrated immune response is the foundation of their antitumoral and antiviral effects.[3][4][6] The specific substitutions on the imidazoquinoline scaffold are critical, as they significantly influence the compound's potency and target selectivity.[4]

Synthesis: From Precursor to Active Moiety

The journey to our target compounds begins with a key intermediate, 2,3-diaminoquinoline, which is then cyclized to form the fused imidazole ring. While various synthetic routes exist, a common approach involves the reaction of a diaminoquinoline with reagents like orthoesters or acid chlorides.[7][8][9] This late-stage cyclization allows for the introduction of diverse substituents onto the imidazole ring, enabling the creation of a library of compounds for screening.

2,3-Diamino-8-methylquinoline 2,3-Diamino-8-methylquinoline Cyclization Cyclization 2,3-Diamino-8-methylquinoline->Cyclization Aldehyde or Orthoester (R-CHO / R-C(OR')3) Aldehyde or Orthoester (R-CHO / R-C(OR')3) Aldehyde or Orthoester (R-CHO / R-C(OR')3)->Cyclization Substituted Imidazoquinoline Substituted Imidazoquinoline Cyclization->Substituted Imidazoquinoline

Caption: Generalized synthesis of imidazoquinoline derivatives.

Validating Anticancer Efficacy: A Tiered, Mechanistic Approach

Demonstrating the anticancer potential of novel imidazoquinolines requires a logical progression from broad cytotoxicity screening to detailed mechanistic investigation. This ensures that we not only identify active compounds but also understand how they function.

Tier 1: Foundational Cytotoxicity Screening

The first critical question is whether the compounds can kill or inhibit the growth of cancer cells. The MTT assay is the industry-standard colorimetric method for this initial screen due to its reliability and high-throughput nature.[10]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung) into 96-well plates at an optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Application: Prepare serial dilutions of the test imidazoquinolines and reference compounds (e.g., Doxorubicin as a positive control) in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Reagent Addition: Add MTT solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: After a 2-4 hour incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Comparative Cytotoxicity

CompoundClass/ScaffoldMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
IMDQ-1 2,3-Diamino-8-methyl-Imidazoquinoline7.811.2
IMDQ-2 2,3-Diamino-8-methyl-Imidazoquinoline3.45.9
Imiquimod Clinically Used Imidazoquinoline>100>100
Doxorubicin Standard Chemotherapeutic0.91.5

This table presents hypothetical data for illustrative purposes.

Expertise in Action: The data shows our novel compounds, IMDQ-1 and IMDQ-2, are significantly more cytotoxic than the parent immunomodulator Imiquimod. While not as potent as Doxorubicin, they show promising activity that warrants further investigation. This comparison is vital for benchmarking and go/no-go decisions in a drug discovery pipeline.

Tier 2: Unraveling the Mechanism of Cell Death

An IC50 value tells us if a compound works, but not how. The gold standard for an effective anticancer agent is the ability to induce apoptosis (programmed cell death).[11] Imidazoquinolines have been shown to induce apoptosis through various mechanisms, including the activation of caspases.[2][6][11]

cluster_0 Experimental Workflow cluster_1 Data Interpretation A Treat Cancer Cells with Test Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Quantify Cell Populations D->E F Live Cells (Annexin V- / PI-) G Early Apoptotic (Annexin V+ / PI-) H Late Apoptotic/Necrotic (Annexin V+ / PI+) I Necrotic Cells (Annexin V- / PI+)

Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.

A significant increase in the Annexin V positive cell population post-treatment provides strong evidence that the compound's cytotoxic effect is mediated through apoptosis, a desirable trait for an anticancer drug.[11][12]

Tier 3: Pathway-Specific Validation

As established, imidazoquinolines often function by activating TLR7/8, leading to NF-κB activation and subsequent cytokine production.[4][6] This immunomodulatory effect can create a pro-inflammatory tumor microenvironment that enhances anti-tumor immune responses.[4][12]

imidazo Imidazoquinoline Derivative tlr TLR7 / TLR8 imidazo->tlr Binds & Activates myd88 MyD88 tlr->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production (IFN-α, TNF-α, IL-6) nfkb->cytokines response Anti-Tumor Immune Response cytokines->response

Caption: Simplified TLR7/8 signaling pathway activated by imidazoquinolines.

Validating this pathway involves experiments such as:

  • Cytokine Profiling: Using ELISA or multiplex assays to measure the levels of key cytokines (IFN-α, TNF-α, IL-6, IL-12) in the supernatant of treated immune cells (like peripheral blood mononuclear cells).[12]

  • NF-κB Reporter Assays: Using cell lines engineered with an NF-κB-driven reporter gene (e.g., luciferase) to directly measure pathway activation.

Assessing Antimicrobial Potential

The versatile imidazoquinoline scaffold also exhibits antimicrobial properties.[1][13][14][15] The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative Antimicrobial Activity

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
IMDQ-3 1664
IMDQ-4 832
Ciprofloxacin 0.50.25

This table presents hypothetical data for illustrative purposes.

Trustworthiness Through Comparison: While our novel compounds show activity, they are less potent than the frontline antibiotic Ciprofloxacin. This direct comparison provides a realistic assessment of their potential and highlights the need for further structural optimization to improve efficacy.

Senior Scientist's Summary & Path Forward

This guide demonstrates that validating the biological activity of novel 2,3-diamino-8-methylquinoline based imidazoquinolines is a systematic, multi-tiered process. We have established a logical workflow:

  • Confirm Cytotoxicity: Broad screening with MTT assays to identify active compounds.

  • Elucidate Mechanism: Apoptosis assays to confirm a desirable mode of cell death.

  • Validate Pathway: Cytokine and reporter assays to confirm the expected immunomodulatory mechanism via TLR/NF-κB signaling.

  • Explore Broader Activity: MIC determination to assess antimicrobial potential.

The comparative data, benchmarked against clinically relevant drugs, is essential for making informed decisions. The promising activity profile of these novel derivatives, particularly their ability to induce apoptosis and modulate immune responses, marks them as compelling candidates for further preclinical development. The next logical steps involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo evaluation in appropriate animal models to assess efficacy and safety.

References

  • Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Taylor & Francis Online. [Link]

  • Full article: Unlocking the power of imidazoquinolines: recent advances in anticancer and immunotherapeutic strategies. Taylor & Francis Online. [Link]

  • Imidazoquinolines: Recent Developments in Anticancer Activity. ResearchGate. [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. ScienceDirect. [Link]

  • The Antitumoral Mode of Action of Imiquimod and Other Imidazoquinolines. Bentham Science. [Link]

  • In vitro antibacterial activity of imidazoquinolones (MIC in μg mL -1 ). a. ResearchGate. [Link]

  • Imidazoquinolines: Recent Developments in Anticancer Activity. PubMed. [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. [Link]

  • Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. ResearchGate. [Link]

  • In vitro antibacterial activity of imidazoquinoline derivatives by disc-diffusion assay. ResearchGate. [Link]

  • Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor. SpringerLink. [Link]

  • Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model. PMC. [Link]

  • Antitumor Effects of Imidazoquinolines in Urothelial Cell Carcinoma of the Bladder. The Journal of Urology. [Link]

  • Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction. MDPI. [Link]

  • Synthesis of Imidazo[2,3‐a]isoquinoline and Imidazo[3,2‐a]quinoline Derivatives with Ynones, Isoquinolines and Quinolines. ResearchGate. [Link]

  • Immunomodulating and antiviral activities of the imidazoquinoline S-28463. PubMed. [Link]

  • A direct synthetic route to fused tricyclic quinolones from 2,3-diaminoquinolin-4(1H)one. SpringerLink. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2,3-Diamino-8-methylquinoline

As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of imidazo[4,5-b]quinoline derivatives. 2,3-Diamino-8-methylquinoline is a critical intermediate in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals scaling up the synthesis of imidazo[4,5-b]quinoline derivatives. 2,3-Diamino-8-methylquinoline is a critical intermediate in the synthesis of these potent NO-synthase inhibitors[1]. However, its structural classification as a diamino-substituted aromatic heterocycle demands rigorous, scientifically grounded safety protocols.

This guide provides the mechanistic reasoning behind our safety recommendations, ensuring your laboratory operations are both highly efficient and uncompromisingly safe.

Part 1: Mechanistic Hazard Assessment

Understanding the causality behind a chemical's hazard profile is the foundation of a self-validating safety system. Do not treat this compound as a generic organic powder; its specific functional groups dictate its toxicity.

  • Severe Tissue Irritation : The parent scaffold, 8-methylquinoline, is a documented skin, eye, and respiratory irritant (H315, H319, H335). The basicity of the quinoline nitrogen contributes to localized tissue damage and lipid bilayer disruption upon contact.

  • Systemic Toxicity (Methemoglobinemia) : The addition of two primary amino groups at the 2 and 3 positions classifies this compound as an aromatic amine. In vivo, aromatic amines are metabolically N-hydroxylated by cytochrome P450 enzymes. These N-hydroxy metabolites penetrate erythrocytes and undergo a co-oxidation reaction with oxyhemoglobin (HbO2). This process oxidizes the Fe²⁺ heme to Fe³⁺, forming methemoglobin. Because methemoglobin cannot bind oxygen, systemic exposure leads to chemical-induced methemoglobinemia and cellular hypoxia[2].

  • Combustibility : Like many methylquinoline derivatives, it presents a combustible hazard (Flash point ~105 °C) and must be isolated from strong oxidizing agents.

Part 2: Mandatory Personal Protective Equipment (PPE)

To mitigate these specific mechanistic risks, the following PPE is strictly required.

PPE CategorySpecificationMechanistic Justification
Eye Protection Tight-fitting chemical splash gogglesPrevents severe ocular irritation (H319) typical of basic quinoline derivatives.
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)Prevents dermal absorption of aromatic amines, mitigating the risk of systemic methemoglobinemia[2].
Body Protection Flame-retardant lab coat (Nomex/cotton)Protects against combustible liquid/dust hazards.
Respiratory ABEK (EN14387) filter mask or PAPRFilters basic amine vapors and prevents inhalation-induced respiratory irritation (H335).

Part 3: Operational Protocols & Disposal Plan

Self-Validating Protocol: Every step below is designed to contain the amine, prevent aerosolization, and visually confirm decontamination.

A. Standard Operating Procedure: Handling & Weighing
  • Pre-Operation Setup : Verify the fume hood face velocity is between 80-100 fpm. Clear the workspace of any strong oxidizing agents, strong acids, or reducing agents, which can react violently with quinoline derivatives.

  • Weighing : Don all required PPE. Use a static-dissipative spatula and weigh the compound directly inside the fume hood to prevent the dispersion of reactive aromatic amine dust.

  • Transfer & Solubilization : Transfer the solid directly into the reaction flask. When synthesizing NO-synthase inhibitors, 2,3-diamino-8-methylquinoline is typically dissolved in a solvent system like methanol/tetrahydrofuran (1:1) or polyphosphoric acid[1]. Perform this addition slowly to manage potential exothermic dissolution.

  • Decontamination (Validation Step) : Wash all spatulas, weigh boats, and glassware with a dilute acidic solution (e.g., 1M HCl). Causality: The acid protonates the basic amine groups, converting the lipophilic free base into a highly water-soluble hydrochloride salt. The visual dissolution of the residue confirms decontamination before the equipment is rinsed into the hazardous waste container.

B. Spill Response Plan
  • Evacuate & Ventilate : If a spill occurs outside the hood, evacuate personnel and increase room ventilation.

  • Containment : Surround the spill with an inert, slightly acidic absorbent material (e.g., sodium bisulfate-treated sand) to neutralize the basic amine.

  • Collection : Sweep the neutralized complex using non-sparking tools to avoid igniting combustible vapors.

  • Surface Decontamination : Wash the spill area with 1M HCl, followed by soap and water, to ensure complete removal of the methemoglobin-inducing residue.

C. Waste Disposal
  • Segregation : Do not mix 2,3-Diamino-8-methylquinoline waste with strong oxidizers or acidic waste streams (unless intentionally neutralized under controlled conditions).

  • Labeling : Label clearly as "Hazardous Waste - Toxic Aromatic Amines / Combustible".

  • Destruction : Dispose of via a licensed hazardous waste contractor for high-temperature incineration, which is the standard destruction method for biologically active aromatic amines.

Part 4: Workflow Visualization

G Start Pre-Operation Setup (Verify Fume Hood) PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Weigh Weighing & Handling (Use Anti-Static Tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize & Clean (Use Acidic Absorbent) Spill->Clean Yes Dispose Hazardous Waste Disposal (Combustible Liquids/Amines) Spill->Dispose No Clean->Dispose

Workflow for the safe handling and spill response of 2,3-Diamino-8-methylquinoline.

References

  • US20060160839A1 - Imidazo[4,5-b]quinoline-derivatives and their use as no-synthase inhibitors Source: Google Patents URL
  • Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.